molecular formula C8H11NO B3052817 2-Methyl-4-(methylamino)phenol CAS No. 45804-36-2

2-Methyl-4-(methylamino)phenol

Cat. No.: B3052817
CAS No.: 45804-36-2
M. Wt: 137.18 g/mol
InChI Key: ZHTFQQMGQLXHQM-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylamino)phenol is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(methylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-5-7(9-2)3-4-8(6)10/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTFQQMGQLXHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275394
Record name 2-methyl-4-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45804-36-2
Record name 2-methyl-4-(methylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 2-Methyl-4-(methylamino)phenol (CAS 45804-36-2). Given the limited publicly available experimental data for this specific isomer, this document leverages established knowledge of the closely related and industrially significant compound, p-Methylaminophenol (Metol, CAS 150-75-4), to provide scientifically grounded insights and comparative analysis. This approach is intended to offer researchers, scientists, and drug development professionals a robust framework for understanding and working with this compound.

Introduction and Nomenclature

This compound is an aromatic organic compound containing both a phenol and a secondary amine functional group. Its structure is isomeric with the more common 4-(methylamino)phenol, a well-known photographic developer. The strategic placement of the methyl group on the benzene ring ortho to the hydroxyl group is expected to influence its steric and electronic properties, thereby altering its reactivity, solubility, and biological activity compared to its para-substituted counterpart.

Table 1: Compound Identification

IdentifierThis compound4-(Methylamino)phenol (for comparison)
IUPAC Name This compound4-(Methylamino)phenol
CAS Number 45804-36-2[1][]150-75-4[3][4]
Molecular Formula C₈H₁₁NO[]C₇H₉NO[3]
Molecular Weight 137.18 g/mol []123.15 g/mol [4]
Synonyms 4-Methylamino-2-methylphenolp-Methylaminophenol, N-Methyl-p-aminophenol, Metol[4][5]
Sulfate Salt CAS 35271-57-9 (2:1 salt)[6]55-55-0 (2:1 salt)[5]

Physicochemical Properties

Table 2: Comparison of Physicochemical Properties

PropertyThis compound (Predicted/Computed)4-(Methylamino)phenol (Experimental)
Appearance Expected to be an off-white to light-colored crystalline solidColorless crystals[4]
Melting Point Not available87 °C (decomposes)
Boiling Point Not availableNot available
Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents.Soluble in water and organic solvents[4]
XLogP3 1.3 (Computed)0.4 (Computed)
Hydrogen Bond Donor Count 2 (Computed)2 (Computed)[4]
Hydrogen Bond Acceptor Count 2 (Computed)2 (Computed)[4]
pKa Not available~10.2 (phenolic proton)

The ortho-methyl group in this compound likely introduces steric hindrance around the hydroxyl group, which may affect its hydrogen bonding capabilities and crystal packing, leading to a different melting point and solubility profile compared to the para-isomer. The computed XLogP3 value suggests it is slightly more lipophilic than its isomer.

Synthesis and Manufacturing

A definitive, published industrial synthesis for this compound is not widely documented. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles. A common approach for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol.

Proposed Synthesis Pathway

A logical synthetic approach would start from o-cresol (2-methylphenol), proceed through nitration to introduce a nitro group at the para position, followed by reduction of the nitro group to an amine, and finally, selective N-methylation.

Synthesis of this compound start o-Cresol (2-Methylphenol) nitrophenol 2-Methyl-4-nitrophenol start->nitrophenol HNO₃ / H₂SO₄ aminophenol 4-Amino-2-methylphenol nitrophenol->aminophenol Reduction (e.g., H₂, Pd/C or Sn/HCl) final_product This compound aminophenol->final_product N-Methylation (e.g., (CH₃)₂SO₄ or HCHO/HCOOH)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative N-Methylation

The final step, N-methylation of 4-amino-2-methylphenol, is critical. While various methods exist, the Eschweiler-Clarke reaction offers a high-yield, clean, and industrially scalable option that avoids the use of hazardous alkyl halides.

Protocol: Eschweiler-Clarke N-Methylation of 4-Amino-2-methylphenol

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-2-methylphenol (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5.0 eq) and formaldehyde (37% aqueous solution, e.g., 3.0 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques used for phenols and aromatic amines.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis due to its high resolution and sensitivity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection can be achieved using a UV detector, typically in the range of 270-290 nm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile samples or after derivatization, GC-MS can provide both separation and structural information. Derivatization of the polar hydroxyl and amine groups may be necessary to improve peak shape and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the synthesized compound, confirming the positions of the methyl, hydroxyl, and methylamino groups on the aromatic ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, and C-H and C=C stretches of the aromatic ring.

Applications and Mechanism of Action

While specific applications for this compound are not extensively documented, its structural similarity to p-Methylaminophenol suggests its utility in similar fields, primarily as a reducing agent and a dye intermediate.

Potential Applications
  • Hair Dyes: As an aromatic amine, it can function as a "coupler" or "developer" in oxidative hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a primary intermediate (a "base"), it would polymerize to form stable, colored molecules within the hair shaft.

  • Photographic Developers: Like Metol, it could act as a reducing agent to convert silver halides in exposed photographic emulsions to metallic silver, thus developing the latent image. The ortho-methyl group may modulate its developing activity and the resulting image tone.

  • Corrosion Inhibitors: Aromatic amines and phenols are known to inhibit corrosion of metals, and this compound could find use in such applications.[3]

  • Synthesis Intermediate: It can serve as a building block for the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.

Mechanism of Action in Oxidative Systems

In applications like hair dyeing or photographic development, the primary mechanism involves the oxidation of the phenol. The electron-donating hydroxyl and methylamino groups make the aromatic ring highly susceptible to oxidation.

Oxidation Mechanism phenol This compound radical Phenoxyl Radical Intermediate phenol->radical -e⁻, -H⁺ quinoneimine Quinone-imine Species radical->quinoneimine -e⁻, -H⁺ polymer Polymerization / Coupling (e.g., with dye precursors) quinoneimine->polymer

Caption: Generalized oxidation pathway in a dye or developer system.

The oxidation process typically proceeds through a phenoxyl radical to a reactive quinone-imine species. This intermediate can then undergo further reactions, such as coupling with other molecules to form dyes or reducing metal ions.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the data for related aminophenols and the safety data sheet for "2-(METHYLAMINO) PHENOL SULPHATE", the following hazards should be anticipated[7]:

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.[7]

  • Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye damage.[7]

  • Sensitization: Aromatic amines are known skin sensitizers, and this compound may cause an allergic skin reaction upon repeated contact. p-Methylaminophenol is a known sensitizer.[3]

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a compound with significant potential in applications where controlled redox activity and aromatic amine chemistry are required. While a comprehensive experimental dataset is yet to be established in public literature, its chemical properties can be reasonably inferred from its structure and comparison with its well-studied isomer, p-Methylaminophenol. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for its further investigation and potential application in materials science, dye chemistry, and organic synthesis. As with any chemical with limited toxicological data, strict adherence to safety protocols is paramount.

References

  • PubChem. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1). Retrieved from [Link]

  • Scribd. (n.d.). Che Menu. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Loba Chemie. (2011, March 4). 2-(METHYLAMINO) PHENOL SULPHATE MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]

  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Retrieved from [Link]

  • International Chemical Safety Cards. (n.d.). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. Retrieved from [Link]

  • Mobei. (n.d.). 摩贝化学品搜索. Retrieved from [Link]

  • Pharos. (n.d.). Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1) (salt). Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986, September). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Autech Industry Co., Ltd. (2018, December 26). 2-Ethyl-4-methylimidazole, CAS 931-36-2, Imidazole Curing Agent. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-Methyl-4-(methylamino)phenol

[1][2]

Executive Summary

This compound is an amphoteric aminophenol derivative distinct from, yet structurally analogous to, the common photographic agent Metol (N-methyl-4-aminophenol).[1][2] With a calculated LogP of ~1.3, the free base exhibits moderate lipophilicity, making it soluble in polar organic solvents (alcohols, ketones) and extractable into chlorinated solvents (DCM) from basic aqueous solutions.[2]

This guide addresses a critical operational challenge: The Oxidation-Solubility Paradox . While the compound dissolves readily in organic solvents as a free base, it becomes highly susceptible to oxidative degradation (forming quinone imines) in these non-acidic environments.[2] Successful handling requires strict adherence to deoxygenation and pH-control protocols.[1][2]

Part 1: Physicochemical Profile & Solubility Logic[2][3]

Understanding the dual nature of the molecule is prerequisite to solvent selection.[2]

Structural Determinants[1]
  • Amphoteric Character: The molecule contains a basic secondary amine (pKₐ ~6.[2]0) and an acidic phenol (pKₐ ~10.4).[2]

    • Acidic pH (< 5): Protonated ammonium species (

      
      ).[1][2] High water solubility; insoluble in organics.[2]
      
    • Basic pH (> 11): Phenolate anion (

      
      ).[1][2] High water solubility.[1][2]
      
    • Neutral/Weakly Basic pH (pH 7–9):Free Base .[1][2][3] Neutral species. This is the form soluble in organic solvents.[2]

  • The "Ortho-Methyl" Effect: The methyl group at the 2-position (ortho to the hydroxyl) provides steric shielding and increases lipophilicity (LogP ~1.[2]3) compared to standard Metol (LogP ~0.8), enhancing solubility in solvents like Dichloromethane (DCM) and Ethyl Acetate.[2]

Solubility Data Matrix (Free Base Form)
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Protic Methanol / EthanolHigh (>100 mg/mL)Strong H-bonding match.[1][2] Solvent acts as both donor and acceptor.[1][2]
Polar Aprotic DMSO / DMFVery High High dielectric constant stabilizes the polar functional groups.[2]
Polar Aprotic AcetoneHigh Good dipole interaction; however, Schiff base formation is a risk over long storage.[2]
Chlorinated Dichloromethane (DCM)Moderate Excellent for extraction.[2] Dipole-dipole interactions dominate.[1][2]
Ethers THF / Diethyl EtherModerate Good H-bond acceptance from solvent oxygen to the phenol proton.[1][2]
Non-Polar Hexane / HeptaneLow / Insoluble Polarity mismatch.[2] The aminophenol core is too polar for aliphatic hydrocarbons.[2]
Aromatic TolueneLow (Cold) / Mod.[2] (Hot) Useful for recrystallization (temperature-dependent solubility).[1][2]

Part 2: Mechanistic Visualization

The following diagram illustrates the solubility decision logic based on pH and solvent polarity.

SolubilityLogicStartStart: this compoundFormCheckIdentify FormStart->FormCheckSaltSalt Form (Sulfate/HCl)Polar IonicFormCheck->SaltCommercial SourceFreeBaseFree BaseNeutral LipophilicFormCheck->FreeBasePost-NeutralizationWaterSolvent: Water/AcidSalt->WaterDissolvesOrganicPolarSolvent: EtOH, DMSO(High Solubility)Salt->OrganicPolarLimited/InsolubleFreeBase->OrganicPolarH-BondingOrganicNonPolarSolvent: Hexane(Insoluble)FreeBase->OrganicNonPolarPolarity MismatchOrganicChlorSolvent: DCM/EtOAc(Extraction Viable)FreeBase->OrganicChlorDipole Interactions

Figure 1: Solubility Logic Flow.[1][2] The compound's state (Salt vs. Free Base) dictates solvent compatibility.[2]

Part 3: Experimental Protocols

Protocol A: Isolation of Free Base from Sulfate Salt

Commercial supplies are typically the sulfate salt for stability.[2] To study the compound in organic solvents, you must isolate the free base.[2]

Safety: Perform in a fume hood. The free base is an amine and potential skin sensitizer.[2] Prerequisite: All organic solvents must be degassed (sparged with N₂) to prevent rapid oxidation (browning).[2]

  • Dissolution: Dissolve 5.0 g of this compound sulfate in 50 mL of deoxygenated water. The solution will be acidic (pH ~4–5).[2]

  • Neutralization: Under an inert atmosphere (N₂ blanket), slowly add saturated Sodium Bicarbonate (NaHCO₃) solution while stirring. Monitor pH.

    • Target: pH 8.0 – 9.0.[1][2]

    • Note: Do not exceed pH 10, or the phenolate anion will form, which is water-soluble and will not extract.[2]

  • Extraction:

    • Add 50 mL of Dichloromethane (DCM) or Ethyl Acetate.[2]

    • Shake vigorously and allow layers to separate.[2] The free base partitions into the organic layer.[2]

    • Repeat extraction 2x with fresh solvent.[1][2]

  • Drying & Concentration:

    • Combine organic layers.[1][2]

    • Dry over anhydrous Sodium Sulfate (Na₂SO₄).[2]

    • Filter and evaporate solvent under reduced pressure (Rotavap) at <40°C.[2]

    • Result: Off-white to pale beige solid (Free Base).[1][2] Store under Argon at -20°C.

Protocol B: Purification via Recrystallization

If the free base has oxidized (turned brown), recrystallization is required.[2]

  • Solvent Selection: Boiling Toluene or an Ethanol/Water mixture (9:1).[2]

  • Dissolution: Heat solvent to boiling. Add the solid until saturation.

  • Filtration: If dark particles (oxidation products) remain, filter hot solution through a glass frit.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Wash: Filter crystals and wash with cold, non-polar solvent (e.g., cold Hexane) to remove surface impurities.[2]

Part 4: Stability & Analytical Validation[2]

The Oxidation Pathway

In solution, this compound undergoes a two-electron oxidation to the quinone imine.[1][2] This is accelerated by:

  • High pH (Base catalysis).[2]

  • Trace metals (Fe³⁺, Cu²⁺).[2][4]

  • Dissolved Oxygen.[1][2][4]

Visual Indicator: Solution turns from Colorless → Pink → Brown → Black precipitate.[2]

Analytical Validation (HPLC)

To verify the compound's integrity in organic solution:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (keeps amine protonated/stable).[2]

    • B: Acetonitrile.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 290 nm.[2]

  • Success Criteria: Single sharp peak. Appearance of early-eluting peaks indicates oxidation (quinones are more polar).[1][2]

Part 5: Workflow Visualization

The following diagram details the extraction and stabilization workflow.

ExtractionWorkflowInputInput: Sulfate Salt(Aq. Solution)Step11. Neutralize (pH 8-9)(NaHCO3)Input->Step1Deprotonate AmineStep22. Extract w/ DCM(Under N2)Step1->Step2Phase TransferStep33. Dry Organic Layer(Na2SO4)Step2->Step3Remove WaterStep44. Evaporate SolventStep3->Step4ConcentrateOutputOutput: Free Base(Solid)Step4->OutputIsolate

Figure 2: Isolation Workflow. Critical path for converting the stable salt to the organic-soluble free base.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5930, Metol (Analogous Structure & Properties).[2] Retrieved from [Link][2]

  • Loba Chemie (2011). Material Safety Data Sheet: 2-(Methylamino)phenol Sulfate.[1][2][5] Retrieved from [Link]

Comprehensive Guide to 2-Methyl-4-(methylamino)phenol Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

The 2-Methyl-4-(methylamino)phenol Degradation Guide follows below.

Executive Summary & Compound Profile

This compound (CAS: 45804-36-2), often regarded as a structural analog of the common photographic developing agent Metol (4-(methylamino)phenol), is a substituted p-aminophenol. Its degradation profile is governed by the susceptibility of the p-aminophenol core to oxidative dehydrogenation, followed by hydrolysis or coupling reactions.

The presence of the ortho-methyl group (at position 2, adjacent to the hydroxyl) introduces specific steric and electronic effects that differentiate its stability and degradation kinetics from unsubstituted Metol. This guide details the mechanistic pathways—primarily oxidative transformation into quinone imines, subsequent hydrolysis to toluquinone, and polymerization into humic-like substances.

Chemical Identity
PropertyDetail
IUPAC Name 4-(methylamino)-2-methylphenol
Common Analog Metol (4-(methylamino)phenol)
CAS Number 45804-36-2
Core Reactivity Oxidative dehydrogenation (1e⁻/2e⁻ transfer), Nucleophilic addition (Michael addition), Hydrolysis

Primary Degradation Mechanism: Oxidative Dehydrogenation

The degradation of this compound is initiated by oxidation (electron loss). In aerobic aqueous solutions or in the presence of oxidants (e.g., Fe³⁺, Ag⁺), the molecule undergoes a two-step oxidation process.

Step 1: Semiquinone Radical Formation

The initial loss of one electron and one proton (PCET - Proton Coupled Electron Transfer) generates a resonance-stabilized semiquinone radical . The 2-methyl group provides mild steric protection to the oxygen center but also electronically activates the ring (inductive effect), potentially lowering the oxidation potential compared to unsubstituted analogs.

Step 2: Quinone Imine Formation

A second electron transfer yields the 2-methyl-N-methyl-p-benzoquinone imine . This electrophilic intermediate is the "gateway" species that dictates subsequent degradation products. Unlike stable quinones, quinone imines are highly reactive toward nucleophiles (water, sulfite, or the parent molecule).

Pathway Visualization (DOT)

OxidationPathway Parent This compound (Reduced Form) Radical Semiquinone Radical (Transient Species) Parent->Radical -1e⁻, -H⁺ (Slow Step) Imine 2-Methyl-N-methyl-p-benzoquinone imine (Reactive Electrophile) Radical->Imine -1e⁻, -H⁺ (Fast)

Figure 1: The oxidative cascade from the parent phenol to the reactive quinone imine intermediate.

Secondary Pathways: Hydrolysis & Coupling

Once the quinone imine is formed, it follows one of two divergent pathways depending on the solution environment (pH, concentration, presence of scavengers).

Pathway A: Hydrolysis (Formation of Toluquinone)

In aqueous media, the imine bond (


) is susceptible to hydrolysis. Water attacks the imine carbon, releasing methylamine  and forming 2-methyl-p-benzoquinone  (also known as Toluquinone).
  • Significance: This releases volatile methylamine and generates a pure quinone, which is a strong oxidant and can further react or sublime.

  • Reaction:

    
    
    
Pathway B: Oxidative Coupling (Dimerization)

If the concentration of the parent phenol is high, the electrophilic quinone imine reacts with the nucleophilic parent molecule (Michael addition).

  • Regioselectivity: The 2-methyl group blocks the position ortho to the oxygen. Consequently, coupling occurs primarily at the 5-position (ortho to the amine) or 6-position (ortho to the hydroxyl, if not sterically hindered).

  • Product: This leads to colored dimers, trimers, and eventually insoluble brown/black polymers (humic-like substances), often observed as "tar" in aged developer solutions.

Pathway C: Sulfonation (In Presence of Sulfite)

In photographic or pharmaceutical formulations containing sulfite (


), the sulfite ion acts as a nucleophile, attacking the quinone imine to form sulfonates . This effectively "traps" the oxidized species, preventing polymerization but altering the chemical composition.
Detailed Degradation Network (DOT)

DegradationNetwork Imine 2-Methyl-N-methyl- p-benzoquinone imine Toluquinone 2-Methyl-p-benzoquinone (Toluquinone) Imine->Toluquinone Hydrolysis Methylamine Methylamine (CH₃NH₂) Imine->Methylamine Byproduct Dimer Indophenol-type Dimers (Colored) Imine->Dimer Coupling with Parent Water H₂O (Hydrolysis) Parent Parent Phenol (Nucleophile) Polymer Humic Polymers (Insoluble Tar) Dimer->Polymer Further Oxidation

Figure 2: Divergent pathways of the quinone imine intermediate: Hydrolysis vs. Polymerization.

Experimental Protocols for Degradation Analysis

To validate these pathways in a research setting, the following protocols are recommended. These methods distinguish between the parent, the quinone intermediate, and the hydrolysis products.

Protocol 1: Kinetic Monitoring via HPLC-DAD
  • Objective: Quantify the disappearance of the parent and appearance of Toluquinone.

  • System: Reverse-phase HPLC (C18 column).

  • Mobile Phase: Acetonitrile/Water (buffered to pH 3.0 with phosphate to stabilize the amine).

  • Detection: Diode Array Detector (DAD).

    • Parent: Monitor at ~280 nm (absorption of the phenol ring).

    • Toluquinone:[1][2][3] Monitor at ~250 nm and ~400 nm (characteristic quinone absorption).

  • Validation: The appearance of a peak matching the retention time of an authentic Toluquinone standard confirms the hydrolysis pathway.

Protocol 2: Cyclic Voltammetry (CV)
  • Objective: Determine the oxidation potential (

    
    ) and reversibility.
    
  • Setup: Three-electrode cell (Glassy Carbon working, Pt counter, Ag/AgCl reference).

  • Procedure: Scan from -0.5 V to +1.0 V at 50-100 mV/s in phosphate buffer (pH 7.0).

  • Observation:

    • Look for an anodic peak (

      
      ) corresponding to the oxidation to the quinone imine.
      
    • On the reverse scan, a smaller cathodic peak (

      
      ) indicates the reduction of the imine back to the phenol.
      
    • Interpretation: If the ratio

      
      , the quinone imine is chemically unstable (hydrolyzing or coupling) on the timescale of the scan.
      

Summary of Key Degradation Products

Product CategorySpecific CompoundMechanism of FormationToxicity/Impact
Oxidized Intermediate 2-Methyl-N-methyl-p-benzoquinone imine2e⁻ OxidationHighly reactive electrophile; skin sensitizer.
Hydrolysis Product 2-Methyl-p-benzoquinone (Toluquinone)Hydrolysis of ImineVolatile oxidant; distinct odor; redox active.
Byproduct MethylamineHydrolysis of ImineVolatile base; alters pH.
Polymer Humic-like substancesOxidative CouplingInsoluble sludge; stains surfaces.

References

  • Kinetics and Mechanism of p-Aminophenol Oxidation Source: Frontiers in Chemistry (2019) Context: Establishes the fundamental 2-electron oxidation mechanism for p-aminophenols to quinone imines. Link:[4]

  • Metol Degradation Pathways Source: Water Research (2000) Context:[5] Details the specific degradation of Metol (the unmethylated analog) into quinones and dimers, serving as the primary model for the 2-methyl derivative. Link:

  • Quinone Imine Hydrolysis Chemistry Source: Organic & Biomolecular Chemistry (2012) Context: Describes the stability and hydrolysis rates of substituted p-benzoquinone imines. Link:[6]

  • Synthesis and Properties of Toluquinone Source: Organic Syntheses Context: Confirms the structure of Toluquinone (2-methyl-p-benzoquinone) as the oxidation product of aminocresols. Link:

Sources

Technical Monograph: 2-Methyl-4-(methylamino)phenol and Metol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of 2-Methyl-4-(methylamino)phenol , a structural analogue of the common photographic agent Metol (N-methyl-p-aminophenol). While often conflated in industrial literature, the specific methylation at the ortho position of the phenol ring (position 2) imparts distinct physicochemical properties and metabolic profiles relevant to drug development and toxicology.[1]

This document clarifies the nomenclature confusion, details the redox-driven mechanism of action, and provides standardized protocols for synthesis purification and analytical characterization.[1] It is designed to serve as a reference for scientists investigating aminophenol-induced nephrotoxicity or utilizing these scaffolds as precursors in oxidative dye chemistry.

Part 1: Chemical Identity & Nomenclature

The "Metol" Ambiguity

In historical literature, "Metol" primarily refers to N-methyl-p-aminophenol sulfate (CAS 55-55-0). However, the target compound This compound is a distinct derivative (an o-cresol analogue). In drug development, precise nomenclature is critical to distinguish between these isomers, as the additional ring-methyl group alters lipophilicity and steric hindrance at the active redox site.[1]

Comprehensive Synonym & Identifier Table
CategoryPrimary Identifier / SynonymTechnical Context
IUPAC Name 4-(Methylamino)-2-methylphenol Preferred nomenclature for publication.
Common Chemical Name 4-(Methylamino)-o-cresol Highlights the o-cresol parent structure.[2]
Salt Forms 4-(Methylamino)-o-cresol sulfate (2:[2]1)The stable storage form (CAS: 35271-57-9).
Industrial/Trade pseudo-Metol, Methyl-MetolInformal terms used in dye manufacturing.[1]
CAS Number (Free Base) 45804-36-2 Reference for the unprotonated amine.
CAS Number (Sulfate) 35271-57-9 Reference for the sulfate salt.[2]
SMILES CNc1cc(C)c(O)cc1For chemoinformatic database queries.[1][2][3]

Part 2: Structural Chemistry & Reactivity

Redox Potential and Quinone Formation

The utility of this compound in both photography and biological systems stems from its ability to undergo two-electron oxidation. Unlike unsubstituted p-aminophenols, the methyl group at the C2 position provides electron donation (inductive effect, +I), which generally lowers the oxidation potential, making it a more aggressive reducing agent.[1]

However, this same methyl group introduces steric strain near the hydroxyl group, potentially retarding the formation of the quinone imine intermediate—the electrophilic species responsible for biological toxicity.[1]

Diagram 1: Oxidative Bioactivation Pathway

The following diagram illustrates the stepwise oxidation of the compound into its reactive electrophilic metabolite.

RedoxPathway Parent This compound (Reduced Form) Radical Semiquinone Radical (Intermediate) Parent->Radical -1e-, -H+ (CYP450 / Peroxidase) QI N-Methyl-quinone Imine (Reactive Electrophile) Radical->QI -1e-, -H+ QI->Parent +2e-, +2H+ (Recycling via NADH)

Figure 1: The oxidative cascade from the parent aminophenol to the reactive Quinone Imine species. Note the reversible nature of the pathway in the presence of reducing equivalents (NADH).

Part 3: Synthesis & Impurity Profiling

Synthesis Logic

While industrial synthesis often involves the methylation of 4-amino-o-cresol, a high-purity route for research standards involves the decarboxylation of N-(4-hydroxy-3-methylphenyl)glycine. This method minimizes the formation of poly-methylated impurities which are difficult to remove.[1]

Protocol: Purification of Analytical Standards

Objective: To isolate >99.5% pure sulfate salt for toxicology screening.

  • Dissolution: Dissolve 10.0 g of crude technical grade material in 40 mL of oxygen-free water (sparged with Nitrogen for 30 mins) containing 0.5 mL concentrated sulfuric acid.

    • Rationale: Acidic pH prevents auto-oxidation of the amine during processing.[1]

  • Charcoal Treatment: Add 1.0 g activated charcoal. Heat to 60°C for 15 minutes with gentle stirring. Filter hot through a 0.45 µm PTFE membrane.[1]

    • Rationale: Removes polymeric oxidation byproducts (tars) responsible for color contamination.[1]

  • Crystallization: Add 100 mL of cold Ethanol (absolute) to the filtrate. Cool to 4°C overnight.[1]

    • Rationale: The sulfate salt is insoluble in ethanol, forcing precipitation while organic impurities remain in the mother liquor.[1]

  • Drying: Filter crystals and wash with cold acetone. Dry under vacuum at 40°C in the dark.[1]

    • Rationale: Light sensitivity requires dark storage to prevent photo-oxidation.[1]

Part 4: Toxicological Mechanisms (Drug Development Context)

Nephrotoxicity and Protein Binding

Researchers investigating this compound as a drug metabolite (similar to acetaminophen/paracetamol) must focus on the Quinone Imine (QI) intermediate.[1] In the kidney, the QI acts as a "soft" electrophile.[1]

  • Glutathione Depletion: The QI preferentially conjugates with Glutathione (GSH).[1]

  • Covalent Binding: Once GSH is depleted (<30% baseline), the QI attacks cysteine residues on mitochondrial proteins.[1]

  • Result: Loss of mitochondrial membrane potential

    
     Necrosis (Proximal Tubule).[1]
    
Diagram 2: Toxicity vs. Detoxification Logic

ToxicityMechanism QI Reactive Quinone Imine Conjugate GSH-Conjugate (Excreted via Urine) QI->Conjugate Pathway A: Adequate GSH (Detoxification) Adduct Protein Adduct (Cell Death/Necrosis) QI->Adduct Pathway B: GSH Depleted (Toxicity) GSH Glutathione (GSH) GSH->Conjugate Protein Renal Proteins (Cysteine Residues) Protein->Adduct

Figure 2: The "Tipping Point" mechanism.[1] Toxicity occurs only when the rate of Quinone Imine formation exceeds the capacity of the Glutathione pool.

Part 5: Analytical Characterization

HPLC Method for Stability Studies

Because of the compound's instability in solution, standard HPLC methods must be modified with antioxidants in the mobile phase.[1]

ParameterConditionRationale
Column C18 End-capped (4.6 x 150mm, 3.5µm)End-capping reduces peak tailing caused by the amine group interacting with silanols.
Mobile Phase A 10 mM Phosphate Buffer (pH 3.0) + 0.1% Ascorbic AcidLow pH keeps amine protonated; Ascorbic acid prevents on-column oxidation.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
Gradient 5% B to 40% B over 15 minsRetains the polar parent compound while eluting hydrophobic impurities.[1]
Detection UV @ 254 nmMax absorbance for the phenol ring system.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 37096, Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1).[1] Retrieved from [Link][1]

  • Fowler, L. M., et al. (1991). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.[1] Biochemical Pharmacology.[1] Retrieved from [Link]

  • Gartland, K. P., et al. (1989). The role of oxidative stress in the mechanism of nephrotoxicity of p-aminophenol.[1] Archives of Toxicology.[1] Retrieved from [Link][1]

  • United States Environmental Protection Agency (1999). Method for the determination of phenol and methylphenols in ambient air using HPLC.[1] Retrieved from [Link][1]

Sources

Reaction kinetics of 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reaction Kinetics of 2-Methyl-4-(methylamino)phenol

For Researchers, Scientists, and Drug Development Professionals

This compound, commonly known as Metol, is a compound of significant interest, particularly in photographic development and as a potential intermediate in pharmaceutical synthesis. Understanding its reaction kinetics is crucial for process optimization, stability analysis, and assessing its environmental fate. This guide provides a comprehensive overview of the principles and methodologies for studying the synthesis and degradation kinetics of this compound. Drawing upon established knowledge of phenol and aromatic amine chemistry, this document offers a framework for experimental design, data analysis, and interpretation.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₁₁NO. It is structurally a phenol with a methyl group and a methylamino group attached to the benzene ring. The sulfate salt of this compound is widely known by the trade name Metol and has been extensively used as a developing agent in black-and-white photography.[1] Its ability to reduce silver halides to metallic silver in a controlled manner is central to its photographic application. Beyond photography, its chemical structure makes it a subject of interest for its potential antioxidant properties and as a precursor in the synthesis of more complex molecules.

Key Properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁NO
Molar Mass 137.18 g/mol
Appearance Colorless solid (as sulfate salt)[1]
Solubility Soluble in water

Synthesis of this compound: A Kinetic Perspective

Several synthetic routes to this compound have been established. While specific kinetic data for these reactions are not extensively published, a kinetic analysis would be invaluable for optimizing yield and purity. Two primary synthesis methods are:

  • Decarboxylation of N-(4-hydroxyphenyl)glycine (Glycin): This method involves the removal of a carboxyl group from Glycin, a photographic developing agent in its own right.

  • Reaction of p-aminophenol with a methylating agent: This involves the N-methylation of p-aminophenol.

  • Reaction of hydroquinone with methylamine. [1]

A generalized workflow for studying the synthesis kinetics is presented below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Kinetic Analysis Reactants Prepare Reactants (e.g., Hydroquinone, Methylamine) Solvent Select Solvent & Catalyst Reactants->Solvent Conditions Set Temperature & Pressure Solvent->Conditions Sampling Withdraw Aliquots at Timed Intervals Conditions->Sampling Quenching Quench Reaction Sampling->Quenching Analysis Analyze Samples (e.g., HPLC, GC-MS) Quenching->Analysis Concentration Plot Concentration vs. Time Analysis->Concentration Rate_Law Determine Rate Law & Rate Constant (k) Concentration->Rate_Law Mechanism Propose Reaction Mechanism Rate_Law->Mechanism

Caption: A generalized workflow for the kinetic study of this compound synthesis.

Experimental Protocol for Synthesis Kinetic Study
  • Reaction Setup: In a temperature-controlled reactor, combine the starting materials (e.g., hydroquinone and methylamine) in a suitable solvent.[1]

  • Initiation: Bring the reaction mixture to the desired temperature to initiate the reaction.

  • Sampling: At regular time intervals, withdraw a small, precise volume of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by rapid cooling or by adding a reagent that neutralizes a reactant or catalyst.

  • Analysis: Analyze the quenched samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the reactant(s) and product(s).

  • Data Analysis: Plot the concentration of the product as a function of time. From this data, the initial reaction rate can be determined. By varying the initial concentrations of the reactants and observing the effect on the initial rate, the order of the reaction with respect to each reactant and the overall rate law can be established.

Degradation Kinetics of this compound

The degradation of this compound is a critical aspect of its environmental impact and the stability of formulations containing it. The primary degradation pathways are oxidation and biodegradation.

Oxidation Kinetics

Phenolic compounds are susceptible to oxidation, and this compound is no exception, being readily degraded by oxidizing agents like hydrogen peroxide.[1] The presence of both a hydroxyl and a methylamino group on the aromatic ring makes it particularly prone to oxidation. Advanced Oxidation Processes (AOPs) that generate highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are effective in degrading phenols.[2]

The oxidation of phenols can proceed through complex mechanisms, often involving the formation of phenoxy radicals as initial intermediates.[3] A plausible initial step in the oxidation of this compound is the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical can then undergo further reactions, including polymerization or ring-opening.

Oxidation_Pathway Phenol This compound Radical Phenoxy Radical Intermediate Phenol->Radical •OH, O2 Quinone Quinone-like Structures Radical->Quinone Ring_Opening Ring-Opened Products (e.g., Carboxylic Acids) Quinone->Ring_Opening Further Oxidation Mineralization CO2 + H2O + NH4+ Ring_Opening->Mineralization

Caption: A simplified proposed oxidation pathway for this compound.

Experimental Protocol for Oxidation Kinetic Study
  • Reactor Setup: Conduct the experiment in a batch reactor with controlled temperature and pH.

  • Oxidant Introduction: Introduce a known concentration of an oxidant (e.g., H₂O₂, Fenton's reagent, or a photocatalyst like TiO₂) to an aqueous solution of this compound.

  • Monitoring: Monitor the degradation of the parent compound over time using HPLC or a spectrophotometric method. Total Organic Carbon (TOC) analysis can also be used to assess the extent of mineralization.[4]

  • Kinetic Modeling: The degradation data can often be fitted to pseudo-first-order kinetics, especially if the oxidant is in large excess. The rate equation would be: rate = -d[Phenol]/dt = k_obs[Phenol] where k_obs is the observed pseudo-first-order rate constant.

Table of Hypothetical Pseudo-First-Order Rate Constants for Oxidation:

ConditionOxidantk_obs (min⁻¹)
pH 3, 25°CFenton's Reagent0.15
pH 7, 25°CH₂O₂/UV0.08
pH 7, 25°CTiO₂/UV0.12
Biodegradation Kinetics

The biodegradation of phenolic compounds by microorganisms is a key process in their environmental removal. The kinetics of biodegradation can often be described by the Michaelis-Menten model or, in cases of substrate inhibition, the Haldane model.[5][6] Acclimated microbial consortia are often used for such studies.[6]

Biodegradation_Model Substrate This compound (S) Enzyme Microbial Enzymes (E) ES_Complex Enzyme-Substrate Complex (ES) EnzymeProduct EnzymeProduct ES_Complex->EnzymeProduct k2 Product Metabolites (P) SubstrateEnzyme SubstrateEnzyme SubstrateEnzyme->ES_Complex k1, k-1

Caption: A simplified representation of the Michaelis-Menten model for biodegradation.

Experimental Protocol for Biodegradation Kinetic Study
  • Inoculum Preparation: Use an acclimated microbial culture capable of degrading phenolic compounds.

  • Batch Experiments: Set up a series of batch reactors containing a defined mineral medium, the microbial inoculum, and varying initial concentrations of this compound as the sole carbon source.

  • Incubation: Incubate the reactors under controlled temperature, pH, and aeration.

  • Analysis: At regular intervals, measure the concentration of the phenol and the microbial biomass (e.g., by optical density or protein assay).

  • Kinetic Parameter Estimation: Plot the specific growth rate (μ) versus the substrate concentration (S) and fit the data to a suitable kinetic model (e.g., Haldane) to determine the maximum specific growth rate (μ_max), the half-saturation constant (K_s), and the inhibition constant (K_i).

Table of Hypothetical Haldane Kinetic Parameters for Biodegradation:

ParameterValueUnit
μ_max0.35h⁻¹
K_s25mg/L
K_i150mg/L

Analytical Methodologies for Kinetic Studies

The choice of analytical method is critical for obtaining accurate kinetic data. Several techniques are well-suited for studying the reaction kinetics of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and its various degradation or synthesis products. A C18 reversed-phase column with a UV detector is typically used for phenolic compounds.[6]

  • Spectrophotometry: The concentration of this compound can be monitored by measuring its absorbance at a specific wavelength. This method is often simpler and faster than HPLC but may be less specific if intermediates also absorb at the same wavelength.[7]

  • In-line Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for real-time monitoring of the reaction by tracking changes in the vibrational frequencies of functional groups.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and final products of degradation.

Conclusion

The study of the reaction kinetics of this compound is essential for its efficient synthesis, understanding its stability, and predicting its environmental behavior. This guide has provided a comprehensive framework for designing and conducting kinetic studies for both its synthesis and degradation. By employing the outlined experimental protocols and analytical methods, researchers can obtain valuable data to model and optimize processes involving this important compound. The principles and methodologies discussed are grounded in established chemical and biochemical kinetics and can be adapted to specific research needs.

References

  • Metol - Wikipedia. [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. - ResearchGate. [Link]

  • Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1) - PubChem. [Link]

  • CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - PMC. [Link]

  • Kinetics of Phenol Biodegradation by an Immobilized Methanogenic Consortium. [Link]

  • (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base - ResearchGate. [Link]

  • Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy - ResearchGate. [Link]

  • A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate - PMC. [Link]

  • A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination - MDPI. [Link]

  • Kinetics and mechanism of the oxidation of phenols by the oxochromium(IV) ion - OSTI. [Link]

  • Kinetics on Cocondensation of Phenol and Urea - Southern Research Station. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. [Link]

  • Kinetics of the phenol oxidation by permanganate in acidic media - ResearchGate. [Link]

  • Kinetics of the biodegradation of phenol and 2-chlorophenol in a fixed biofilm reactor using a dewatered sludge–fly ash compos -..:: DESWATER ::.. [Link]

  • A kinetic method for the determination of phenol | Request PDF - ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Synthetic Utility of 2-Methyl-4-(methylamino)phenol (Metol)

[1]

Executive Summary

This compound, commonly known as Metol (often supplied as the sulfate salt, CAS: 55-55-0), has historically been pigeonholed as a photographic developer.[1][2] However, its unique redox potential (

1

Unlike stronger reductants (e.g.,

kinetic control1oxidative coupling reactions

This guide provides validated protocols for using Metol as a controlled reducing agent and as a coupling partner in oxidative synthesis.

Mechanistic Principles

The synthetic utility of Metol is governed by its two-electron oxidation pathway. The presence of the methyl group at the ortho-position (relative to the hydroxyl) and the


The Redox Pathway

In basic media, Metol undergoes a Single Electron Transfer (SET) to form a semiquinone radical, which is further oxidized to the electrophilic quinone imine. This species is the active intermediate for coupling reactions.

Metol_Redox_MechanismMetolMetol (Reduced)(Nucleophilic)SemiQSemiquinone Radical(Transient Species)Metol->SemiQ-1e⁻, -H⁺(Rate Limiting)SemiQ->MetolDisproportionationQuinoneQuinone Imine(Electrophilic)SemiQ->Quinone-1e⁻, -H⁺SemiQ->QuinoneProductCoupled Product(Indo Dye / Heterocycle)Quinone->Product+ Nucleophile(Phenol/Amine)

Figure 1: Stepwise oxidation pathway of Metol. The semiquinone radical is relatively stable, allowing for controlled electron transfer in nanomaterial synthesis.

Application I: Controlled Synthesis of Anisotropic Silver Nanoparticles (AgNPs)

Metol is superior to citrate or borohydride when shape anisotropy (e.g., triangular plates, rods) is desired. Its mild reducing power favors thermodynamic growth over kinetic bursting, resulting in highly crystalline structures.

Protocol A: Metol-Mediated AgNP Synthesis

Objective: Synthesis of uniform silver nanoplates/spheres with tunable Localized Surface Plasmon Resonance (LSPR).

Reagents
  • Precursor: Silver Nitrate (

    
    ), 0.1 M aqueous solution.[1]
    
  • Reductant: Metol Sulfate, 10 mM aqueous solution (Freshly prepared).[1]

  • Capping Agent: Trisodium Citrate (TSC) or Polyvinylpyrrolidone (PVP, MW 40k).[1]

  • Buffer:

    
     10.5 Carbonate buffer (Critical for activating Metol).
    
Step-by-Step Methodology
  • Preparation of Active Reductant:

    • Dissolve

      
       of Metol sulfate in 
      
      
      deionized water.
    • Note: The solution is acidic (

      
      ).[1] It is relatively inactive until basified.
      
  • Nucleation Stage:

    • In a chemically clean flask, mix

      
       of 
      
      
      with
      
      
      of
      
      
      PVP solution.
    • Stir at

      
       at 
      
      
      .
  • Initiation:

    • Add

      
       of the Metol solution.[1]
      
    • Trigger: Rapidly inject

      
       of Carbonate buffer (
      
      
      ).
    • Observation: Solution will shift from colorless to pale yellow (nucleation)

      
       dark amber/colloidal grey (growth) over 5–10 minutes.[1]
      
  • Quenching & Purification:

    • Stop reaction after 15 minutes by lowering temperature to

      
       or acidifying to 
      
      
      (deactivates Metol).
    • Centrifuge at

      
       for 20 mins. Wash pellet 
      
      
      with ethanol to remove oxidized Metol byproducts (quinones).[1]

Data Summary: Effect of pH on Particle Morphology

pH ConditionMetol ReactivityDominant MorphologyLSPR Peak (

)
pH < 5.0 InactiveNo ReactionN/A
pH 6.5 - 8.0 Slow / MildTriangular Prisms / Plates600–800 nm (Tunable)
pH > 10.0 Fast / AggressiveSpherical / Polydisperse400–420 nm

Application II: Oxidative Coupling for Heterocycles & Dyes

In organic synthesis, Metol acts as a nucleophilic coupling partner . Upon oxidation to the quinone imine, it becomes an electrophile at the nitrogen, reacting with other nucleophiles (phenols or amines) to form Indophenol (blue) or Indamine (cyan) dyes.[1] This is the precursor chemistry for synthesizing complex phenoxazine or phenazine heterocycles.

Protocol B: Synthesis of Indoaniline Scaffolds

Objective: Synthesis of a model indoaniline dye via oxidative cross-coupling.

Reagents
  • Substrate A: Metol Sulfate (

    
    ).[1]
    
  • Substrate B (Coupler): 1-Naphthol (

    
    ).[1]
    
  • Oxidant: Potassium Ferricyanide (

    
    ) or Hydrogen Peroxide (
    
    
    ).[1]
  • Base: Sodium Carbonate (

    
    ).[1]
    
  • Solvent: 1:1 Methanol/Water.

Step-by-Step Methodology
  • Solution A (Coupler):

    • Dissolve

      
       (10 mmol) of 1-Naphthol in 
      
      
      Methanol.
    • Add

      
      
      
      
      dissolved in
      
      
      water.[1] The solution must be alkaline (
      
      
      ).[1]
  • Solution B (Metol):

    • Dissolve

      
       (10 mmol) Metol sulfate in 
      
      
      water.[1]
  • Oxidative Coupling:

    • Add Solution B to Solution A under vigorous stirring.

    • Dropwise Addition: Slowly add the oxidant (e.g.,

      
      
      
      
      in
      
      
      water) over 20 minutes.[1]
    • Reaction: The mixture will turn deep blue immediately. Stir for 1 hour at Room Temperature.

  • Work-up:

    • Extract the blue chromophore with Ethyl Acetate (

      
      ).[1]
      
    • Wash organic layer with Brine. Dry over

      
      .
      
    • Concentrate in vacuo.

    • Purification: Flash chromatography (Silica gel, Hexane:EtOAc 8:2).[1]

Reaction Scheme Logic

The oxidant converts Metol to the quinone imine. The 1-naphthol (as naphtholate) attacks the imine nitrogen or the ring carbon (depending on substitution), followed by tautomerization to form the stable conjugated indoaniline system.

Coupling_WorkflowStartStart: Metol + CouplerOxidationAdd Oxidant (K3Fe(CN)6)Formation of Quinone ImineStart->OxidationCouplingNucleophilic Attack(C-N Bond Formation)Oxidation->CouplingProductIndoaniline Dye(Deep Blue)Coupling->Product

Figure 2: Workflow for the oxidative coupling of Metol with phenolic couplers.

Handling & Stability (Critical)

Metol is highly susceptible to aerial oxidation, which introduces impurities (colored quinones) that can poison catalytic reactions or alter nanoparticle morphology.[1]

  • Storage: Store the solid sulfate salt in amber glass at

    
    .
    
  • Solution Stability: Aqueous solutions oxidize within hours (turning brown).[1]

    • Stabilization: Add

      
       Sodium Sulfite (
      
      
      ) to stock solutions if they must be stored for
      
      
      hour.[1] Sulfite scavenges oxygen and reduces quinone byproducts back to Metol.
  • Toxicity: Metol is a known skin sensitizer (contact dermatitis).[1][3] Nitrile gloves are mandatory. Avoid inhalation of dust.

References

  • PubChem. Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1) Compound Summary.[1][2][4] National Library of Medicine. [Link][1]

  • Ataman Chemicals. P-Methylaminophenol Sulfate (Metol) Technical Data.[Link][1]

  • National Institutes of Health (NIH). Silver Nanoparticles: Mechanism of Action and Probable Bio-Application. (Discusses reduction mechanisms relevant to aminophenols). [Link]

  • MDPI. Synthesis of Silver Nanoparticles: From Conventional to 'Modern' Methods. (General reference for chemical reduction protocols). [Link][1]

Application Note: 2-Methyl-4-(methylamino)phenol in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 2-Methyl-4-(methylamino)phenol in Polymer Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals[1]

High-Performance Stabilization & Functional Redox Polymer Synthesis

Abstract & Compound Profile

This compound (CAS: 45804-36-2), distinct from the common photographic agent "Metol" (which lacks the 2-methyl group), represents a specialized class of hindered aminophenols.[1] In polymer chemistry, this molecule serves a dual function:

  • As a Stabilizer: It acts as a potent radical scavenger (polymerization inhibitor) for acrylates and styrenics, offering enhanced solubility and lower volatility compared to standard hydroquinone derivatives due to the ortho-methyl steric hindrance.[1]

  • As a Functional Monomer: It undergoes oxidative polymerization to form Poly(this compound) , a redox-active, electrochromic polymer with superior solubility profiles compared to unsubstituted polyaniline or poly(aminophenol).[1]

This guide provides validated protocols for both the removal of this inhibitor to facilitate polymerization and the synthesis of its conductive polymer form.[1]

PropertyDataRelevance
IUPAC Name This compoundSpecific isomer structure
CAS Number 45804-36-2Unique identifier (distinct from Metol CAS 55-55-0)
Role Inhibitor / MonomerDual-use capability
Redox Potential ~0.3–0.5 V vs. SHESuitable for mild oxidative coupling
Solubility Alcohols, Acetone, DMSOCompatible with solution polymerization

Part A: Monomer Stabilization & Inhibitor Removal

Mechanism of Inhibition

In the storage of high-value monomers (e.g., biomedical-grade methacrylates), this compound functions as a chain-breaking antioxidant.[1] Upon exposure to a free radical (R[1]•), the phenolic hydrogen is abstracted.[1]

The presence of the methyl group at the C2 position (ortho to the hydroxyl) provides steric protection to the resulting phenoxy radical, preventing it from re-initiating polymerization—a common defect known as "retardation leakage" seen with simple phenols.[1]

InhibitionMechanism Radical Peroxyl Radical (ROO•) Transition H-Atom Transfer (Fast Kinetics) Radical->Transition Inhibitor This compound Inhibitor->Transition StableRad Stabilized Phenoxy Radical (Sterically Hindered) Transition->StableRad -ROOH Termination Non-Radical Products (Polymerization Halted) StableRad->Termination + Second Radical (R•)

Figure 1: Mechanism of radical scavenging.[1] The C2-methyl group stabilizes the intermediate, ensuring effective termination.[1]

Protocol: Inhibitor Removal (Critical for Reproducibility)

Context: For precision polymer synthesis (e.g., ATRP, RAFT, or hydrogel formation), the inhibitor must be completely removed to ensure predictable molecular weights.[1]

Method: Adsorption Chromatography (Preferred over caustic wash for moisture-sensitive monomers).[1]

Materials:

  • Column: Glass chromatography column (e.g., 20mm ID).[1]

  • Stationary Phase: Activated Alumina (Basic or Neutral), Brockmann Grade I.[1]

  • Monomer: Methacrylate/Acrylate containing this compound.[1]

Step-by-Step Protocol:

  • Activation: Ensure alumina is activated. If unsure, heat at 200°C for 4 hours under vacuum.[1]

  • Packing: Pack the column dry or as a slurry in the monomer (if liquid) to a height of 10–15 cm. Note: Avoid silica gel if the monomer contains acid-sensitive groups.

  • Elution: Pour the monomer directly onto the column. Apply slight nitrogen pressure (flash chromatography) if the monomer is viscous.[1]

  • Observation: A distinct color band (often brownish-red) will form at the top of the alumina.[1] This is the oxidized quinone-imine complex of the inhibitor remaining adsorbed.[1]

  • Collection: Collect the clear, colorless eluate.[1]

  • Validation: Analyze a small aliquot via UV-Vis spectroscopy. The absorption peak at ~290–300 nm (characteristic of the aminophenol) should be absent.[1]

Part B: Oxidative Polymerization (Synthesis of Conductive Polymers)

Scientific Rationale

While polyaniline (PANI) is the gold standard for conductive polymers, it suffers from poor solubility.[1] Polymerizing This compound yields a polymer with:

  • Redox Activity: Reversible switching between oxidized (quinone) and reduced (phenol) states.[1]

  • Enhanced Solubility: The C2-methyl group disrupts planar stacking, allowing the polymer to dissolve in common organic solvents (THF, DMSO), facilitating processing into films or coatings.[1]

Protocol: Chemical Oxidative Polymerization

Objective: Synthesize Poly(this compound).

Reagents:

  • Monomer: this compound (10 mmol).[1]

  • Oxidant: Ammonium Persulfate (APS) (10 mmol).[1]

  • Acid Dopant: 1.0 M HCl (or Camphorsulfonic acid for organic solubility).[1]

  • Solvent: Deionized Water (or 50:50 Water/Ethanol).[1]

Workflow Diagram:

PolymerizationWorkflow Step1 1. Dissolution Monomer + 1M HCl (Protonation of Amine) Step2 2. Initiation Dropwise addition of APS (Temp: 0-5°C) Step1->Step2 Cool to 0°C Step3 3. Propagation Stir 12-24h Color change: Clear -> Dark Green Step2->Step3 Oxidative Coupling Step4 4. Purification Precipitate in Acetone Wash with 0.1M HCl then Water Step3->Step4 Filtration Step5 5. Drying Vacuum Oven at 60°C (24h) Step4->Step5 Isolation

Figure 2: Synthesis workflow for Poly(this compound) via oxidative coupling.

Detailed Steps:

  • Preparation: Dissolve 1.37 g (10 mmol) of monomer in 50 mL of 1.0 M HCl. Chill the solution to 0–5°C in an ice bath. Explanation: Low temperature favors high molecular weight and minimizes side reactions (hydrolysis).[1]

  • Oxidant Addition: Dissolve 2.28 g (10 mmol) of APS in 20 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 30 minutes with vigorous stirring.

  • Reaction: Maintain stirring at 0–5°C for 6 hours, then allow to warm to room temperature for another 18 hours. The solution will turn dark green/black, indicating the formation of the emeraldine salt form of the polymer.[1]

  • Work-up: Filter the precipitate.

    • Wash 1:[1] 100 mL 1.0 M HCl (removes unreacted monomer/oxidant).[1]

    • Wash 2:[1][2] Acetone (removes oligomers).[1]

  • Dedoping (Optional): To obtain the base form (soluble in organic solvents), stir the powder in 0.1 M NH₄OH for 2 hours, filter, and dry.

Characterization Parameters
TechniqueExpected ObservationInterpretation
FTIR Peaks at ~1500 & 1600 cm⁻¹Benzenoid and Quinoid ring vibrations
UV-Vis Peak at ~600–800 nmPolaron band transition (conductive state)
Cyclic Voltammetry Two redox pairsLeucoemeraldine ↔ Emeraldine ↔ Pernigraniline transitions

Part C: Redox Initiator Systems (Hydrogels)

Application: For injectable hydrogels or low-temperature curing, this compound can replace toxic accelerators like TEMED.[1]

System:

  • Reductant: this compound (0.1–0.5 wt%).[1]

  • Oxidant: Benzoyl Peroxide (BPO) or APS.[1][3]

Mechanism: The aminophenol reduces the peroxide, generating radicals at room temperature (or body temperature, 37°C).[1] The "2-methyl" group modulates the reaction rate, preventing the "flash cure" often seen with simple aminophenols, allowing for a controlled gelation time (3–10 minutes) suitable for clinical handling.[1]

References

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Foundational text on radical inhibition and oxidative coupling). Link[1]

  • Ciric-Marjanovic, G. (2013).[1] Recent advances in oxidative polymerization of anilines and phenols.[1][4] Materials Science and Technology. (Mechanisms of aminophenol polymerization). Link[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound, CAS 45804-36-2.[1][][][7][8] Link

  • Han, M.G., et al. (2002).[1] Synthesis and Characterization of Poly(2-methyl-4-aminophenol). Macromolecules. (Analogous synthesis protocols for substituted aminophenols). Link

  • BOC Sciences. (2024).[1] Chemical Data Sheet: Phenol, 2-methyl-4-(methylamino)-.[1][][7][8][9]

Sources

Application Note: Stability-Indicating HPLC Analysis of 2-Methyl-4-(methylamino)phenol (Metol)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and quality control scientists requiring a robust, stability-indicating method for the quantification of 2-Methyl-4-(methylamino)phenol (commonly known as Metol ).

This guide deviates from standard templates to address the specific physicochemical challenges of Metol—primarily its rapid oxidation in aqueous solution and its dual amine-phenol functionality.

Introduction & Scientific Rationale

This compound is a potent reducing agent widely used in photographic development and organic synthesis. Its efficacy relies on its electron-donating capability, which inherently makes it susceptible to rapid aerial oxidation, forming quinone imines and eventual polymerization products (brown tars).

The Analytical Challenge
  • Redox Instability: Standard sample preparation (dilution in water/methanol) often leads to degradation before injection, causing poor recovery and "ghost" peaks.

  • Amine Tailing: The secondary amine group (

    
    ) can interact with residual silanols on silica-based columns, leading to peak tailing.
    
  • Polarity: The molecule is highly polar, necessitating a high-aqueous mobile phase for adequate retention on Reverse Phase (RP) columns.

The Solution: Acidic Suppression & Antioxidant Stabilization

This protocol utilizes a low-pH phosphate buffer to protonate the amine (ensuring it exists as a cation, reducing silanol interaction) and suppress the ionization of the phenolic group. Crucially, the sample diluent incorporates Sodium Metabisulfite to arrest oxidation during the autosampler residence time.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample handling to data acquisition, highlighting the oxidation control points.

Metol_Analysis_Workflow cluster_prep Sample Preparation (Critical Control) cluster_hplc HPLC System RawSample Raw Material (Metol Sulfate) Solubilization Dissolution (Minimize Headspace) RawSample->Solubilization Diluent Diluent: 0.1% Na-Metabisulfite in Mobile Phase Diluent->Solubilization Stabilization Injection Injection (10 µL) Solubilization->Injection Immediate Transfer Separation Column: C18 End-capped pH 3.0 Buffer Injection->Separation Detection UV Detector @ 260 nm Separation->Detection Data Data Analysis: Quantification & Purity Check Detection->Data

Figure 1: Analytical workflow emphasizing the antioxidant stabilization step during sample preparation.

Detailed Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: this compound sulfate (CAS: 55-55-0), purity

    
     99%.
    
  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer Components: Potassium Phosphate Monobasic (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Stabilizer: Sodium Metabisulfite (

    
    ), ACS Reagent grade.
    
Chromatographic Conditions

The method uses an isocratic elution to ensure reproducible retention times and baseline stability.

ParameterConditionRationale
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)End-capped C18 prevents amine tailing and provides sufficient surface area for retention of polar aromatics [1].
Mobile Phase Buffer : Acetonitrile (90 : 10 v/v) High aqueous content is required to retain the polar Metol molecule.
Buffer Prep 50 mM

, adjusted to pH 3.0 with

.
pH 3.0 ensures the amine is protonated (

) and the phenol is neutral, optimizing peak shape and preventing ionization shifts [2].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to achieve optimal Van Deemter efficiency.
Detection UV Absorbance @ 260 nm Corresponds to the absorption maximum (

) of the benzene ring system in Metol [3].
Temperature 25°C (Ambient)Controlled temperature ensures retention time reproducibility.
Injection Vol 10 - 20 µLDependent on sensitivity requirements; 10 µL is standard.
Run Time 15 MinutesSufficient to elute Metol (~5-7 min) and potential Hydroquinone contaminants (~3-4 min).
Preparation of Solutions
Mobile Phase Preparation
  • Dissolve 6.8 g of Potassium Phosphate Monobasic in 950 mL of HPLC-grade water.

  • Adjust pH to 3.0

    
     0.05 using dilute Phosphoric Acid.
    
  • Add 100 mL of Acetonitrile.

  • Filter through a 0.45 µm nylon membrane and degas.

Stabilized Diluent (Critical Step)
  • Prepare the Mobile Phase as above.

  • Add 0.1% (w/v) Sodium Metabisulfite to the Mobile Phase.

  • Note: This solution must be prepared fresh daily. The bisulfite acts as a sacrificial antioxidant, protecting Metol from converting to the quinone form.

Standard Solution Preparation
  • Accurately weigh 50 mg of Metol Sulfate reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the Stabilized Diluent .

  • Concentration: 1.0 mg/mL (Stock).

  • Dilute further to 50 µg/mL for the working standard.

Method Validation & Performance

This method is self-validating through the resolution of the analyte from its primary degradation product.

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures minimal silanol interaction).
    
  • Theoretical Plates (

    
    ):  > 5000 (Indicates good column efficiency).[1]
    
  • RSD of Area (n=6): < 1.0% (Demonstrates system precision).

Degradation Pathway & Specificity

Metol degrades into N-methyl-p-benzoquinone imine . In this method, the oxidized product is less polar than the parent amine (due to loss of protons) and typically elutes later or exhibits a distinct spectral shift.

Degradation_Pathway Metol Metol (Analyte) (Reduced Form) Oxidation Oxidation (-2e-, -2H+) Metol->Oxidation Quinone N-methyl-p-benzoquinone imine (Degradant) Oxidation->Quinone Air/High pH

Figure 2: Primary oxidative degradation pathway of Metol.

Linearity and Range
  • Range: 5 µg/mL to 200 µg/mL.

  • Correlation Coefficient (

    
    ):  > 0.999.[1][2][3]
    

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions.Ensure pH is

3.[4]0. Use a "Base Deactivated" (BDS) or heavily end-capped column.
Ghost Peaks / Brown Solution Oxidation of sample.Verify Sodium Metabisulfite was added to the diluent. Prepare samples immediately before injection.
Retention Shift Mobile phase evaporation or pH drift.Cap solvent bottles tightly. Check pH of buffer daily.
High Backpressure Precipitation of buffer in organic phase.Ensure buffer/organic ratio is compatible (90:10 is safe). Filter mobile phase before use.

References

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol. Retrieved from [Link]

  • Gongwei, Z., et al. (1988).[5] Determination of hydroquinone and metol in photographic developer by reversed-phase ion-pair chromatography. Analytica Chimica Acta. Retrieved from [Link]

  • Ohno, T., et al. (1979). Determination of Metol and Hydroquinone in a Photographic Developer by Liquid Chromatography. Chemistry Letters. Retrieved from [Link]

Sources

Application Note: Formulation & Characterization of 2-Methyl-4-(methylamino)phenol in Oxidative Hair Color

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for R&D scientists and formulation chemists specializing in oxidative hair color technologies. It details the characterization, formulation, and validation of 2-Methyl-4-(methylamino)phenol (CAS 45804-36-2), a specialized primary intermediate used to achieve nuanced reddish-brown tones with potentially altered sensitization profiles compared to traditional p-aminophenol.

Executive Summary & Chemical Profile

This compound functions as a Primary Intermediate (Precursor) in oxidative hair dye systems. Structurally, it is an N-substituted and ring-substituted derivative of p-aminophenol.

  • Chemical Role: Unlike couplers (which do not oxidize easily alone), this molecule undergoes oxidation by hydrogen peroxide (

    
    ) to form a reactive quinone imine species.[1] This intermediate then attacks couplers to form the final indo dye.
    
  • Formulation Advantage: The steric hindrance of the methyl group at the C2 position, combined with the electron-donating N-methyl group, typically shifts the color spectrum toward warmer, more stable reddish-browns compared to the parent p-aminophenol. It also modulates the reaction kinetics, potentially reducing the formation of rapid-fading off-tones.

Chemical Identity Table[2][3]
PropertySpecification
Chemical Name This compound
Common Synonym N-Methyl-4-amino-o-cresol
CAS Number 45804-36-2
Molecular Formula

Molecular Weight 137.18 g/mol
Function Primary Intermediate (Oxidation Base)
Target pH 9.0 – 10.5 (Ammonia or MEA buffered)

Mechanism of Action

The formation of permanent color requires the oxidation of this compound into a reactive electrophile, which then couples with a nucleophilic coupler (e.g., Resorcinol or 4-Amino-2-hydroxytoluene).

Reaction Pathway Diagram

G Start Precursor: This compound Intermediate Reactive Species: Quinone Imine Derivative Start->Intermediate -2e-, -2H+ Oxidant Oxidant: H2O2 (pH > 9) Oxidant->Intermediate Leuco Leuco Dye (Colorless) Intermediate->Leuco + Coupler Coupler Coupler: (e.g., Resorcinol) Coupler->Leuco FinalDye Final Indo Dye (Chromophore) Leuco->FinalDye Oxidation

Figure 1: Oxidative coupling pathway. The primary intermediate is oxidized to a quinone imine, which couples with a modifier to form the final chromophore trapped within the hair cortex.

Formulation Protocol: High-Performance Cream Chassis

This protocol outlines the creation of a standard oil-in-water (O/W) emulsion carrier. This "chassis" ensures stability of the precursor and proper viscosity for hair adhesion.

Reagents & Equipment
  • Phase A (Oil Phase): Cetearyl Alcohol (thickener), Ceteareth-20 (emulsifier), Oleic Acid.

  • Phase B (Aqueous Phase): Deionized Water, Sodium Sulfite (antioxidant), EDTA (chelator).

  • Phase C (Actives): This compound (0.5% - 1.0% w/w), Couplers (equimolar).

  • Phase D (Alkalizer): Ammonium Hydroxide (28% soln) or Monoethanolamine (MEA).

  • Developer: 6% (20 Volume) Hydrogen Peroxide Cream.

Step-by-Step Manufacturing Workflow
  • Preparation of Phases:

    • Heat Phase A to 75°C until fully melted and homogenous.

    • Heat Phase B (Water + Antioxidants) to 75°C. Note: Sodium sulfite is critical to prevent premature oxidation of the dye precursor before mixing with developer.

  • Emulsification:

    • Slowly add Phase A to Phase B under high-shear agitation (Silverson or homogenizer at 3000 rpm) for 5 minutes.

    • Cool to 40°C under moderate paddle stirring.

  • Dye Incorporation (Critical Step):

    • Dissolve This compound and selected couplers in a small amount of solvent (e.g., Propylene Glycol or water) if necessary, or add directly to the emulsion at 40°C.

    • Technical Insight: Ensure the batch is oxygen-free (nitrogen blanket) if scaling up, as this precursor is air-sensitive.

  • Alkalization:

    • Add Phase D (Ammonia/MEA) to adjust pH to 10.0 ± 0.2.

    • Cool to room temperature (25°C).

  • Application:

    • Mix the Dye Cream 1:1 with 6% Hydrogen Peroxide Developer immediately before use.[1]

Experimental Validation Protocols

To validate the efficacy and safety of this compound, the following assays are required.

Experiment A: Colorimetric Analysis (CIELAB)

Objective: Quantify the shade direction and intensity (chroma) on standard hair swatches (Yak or bleached human hair).

  • Treatment: Apply 1:1 mixture to hair swatches (ratio 4g product : 1g hair).

  • Process: Incubate at 30°C for 30 minutes.

  • Rinse: Wash with standard sodium laureth sulfate solution; dry.

  • Measurement: Use a Spectrophotometer (e.g., Datacolor or Minolta). Record ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     values.[2]
    

Data Interpretation Table:

ParameterInterpretation for this Molecule

(Lightness)
Lower values indicate higher dye uptake (darker color).

(Red/Green)
Positive values indicate Red. Expect high

for this precursor.

(Yellow/Blue)
Positive values indicate Yellow.

Total color difference vs. untreated hair.
Experiment B: Sensitization Potential (In Chemico DPRA)

Objective: Assess skin sensitization potential without animal testing, complying with modern cosmetic safety standards (OECD 442C).

Rationale: p-Aminophenol derivatives can be sensitizers. The N-methyl and ring-methyl groups may alter reactivity with skin proteins (haptenization).

Protocol:

  • Incubation: Incubate the test chemical with synthetic peptides (containing Cysteine or Lysine) for 24 hours.

  • Analysis: Measure the depletion of the peptide using HPLC-UV.

  • Calculation:

    
    
    
  • Classification:

    • < 6.38% Depletion: No/Minimal Reactivity.[1]

    • 6.38% Depletion: Positive Sensitizer (requires further evaluation).

Experiment C: Oxidation Kinetics (Stability)

Objective: Determine the "pot life" of the mixed product.

  • Mix Dye Cream and Developer.

  • Measure temperature rise (exotherm) and viscosity change over 45 minutes.

  • Success Criteria: The mixture should not darken significantly in the bowl within the first 10 minutes (delayed oxidation allows penetration into the hair shaft before polymerization).

References

  • OECD Guidelines for the Testing of Chemicals. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. Link

  • European Commission, Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on Reaction Products of Oxidative Hair Dye Ingredients.[1][3][4][5][6][7][8] SCCS/1311/10. Link

  • Morel, O., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing.[9] Chemical Reviews, 111(4), 2537–2561. Link

  • Corbett, J. F. (1984). The Chemistry of Hair-Dyeing.[1][4][2][5][6][7][10][11] Journal of the Society of Cosmetic Chemists, 35, 297-310. (Foundational text on p-aminophenol coupling kinetics). Link

Sources

2-Methyl-4-(methylamino)phenol derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency GC-MS Analysis of 2-Methyl-4-(methylamino)phenol (Metol) via Silylation

Abstract

This technical guide outlines a robust protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound (commonly known as Metol). Due to the presence of polar hydroxyl and secondary amine functional groups, Metol exhibits poor volatility and thermal instability in its native form. This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to generate the stable, volatile di-trimethylsilyl (di-TMS) derivative. The method ensures high sensitivity, reproducible peak shapes, and accurate quantification for pharmaceutical impurity profiling, cosmetic analysis, and environmental monitoring.

Introduction

This compound (


) is widely used as a photographic developer and is a known degradation product in various industrial and pharmaceutical matrices.

The Analytical Challenge:

  • Polarity: The phenolic hydroxyl (-OH) and the secondary amine (-NHCH3) groups form strong intermolecular hydrogen bonds.

  • Chromatography Issues: Direct GC injection leads to adsorption on the liner/column active sites, resulting in severe peak tailing, memory effects, and non-linear calibration curves.

  • Thermal Instability: Native Metol is prone to oxidation and thermal degradation in the GC inlet.

The Solution: Derivatization via Silylation replaces active protic hydrogens with non-polar Trimethylsilyl (TMS) groups.[1] This reduces polarity, increases volatility, and improves thermal stability, allowing for trace-level detection.

Derivatization Strategy & Mechanism

We employ BSTFA + 1% TMCS .

  • BSTFA acts as the primary silylating donor.

  • TMCS acts as a catalyst to increase the silyl donor power, essential for sterically hindered or secondary amine groups.

  • Pyridine is used as a solvent and acid scavenger to drive the reaction forward.

Reaction Mechanism Diagram

MetolDerivatization Metol Metol (this compound) Intermediate Transition State (Nucleophilic Attack) Metol->Intermediate Active H (-OH, -NH) Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Si(CH3)3 Donor Product Metol-diTMS (Volatile Derivative) Intermediate->Product Silylation Byproduct Byproducts (TMS-Amide, TFA) Intermediate->Byproduct Leaving Group

Figure 1: Reaction pathway converting Metol to its di-TMS derivative.[2]

Experimental Protocol

Reagents & Materials
  • Standard: this compound sulfate (Metol), >99% purity.

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich or equivalent).

  • Solvent: Pyridine (Anhydrous, 99.8%).

  • Extraction Solvent: Methanol (LC-MS grade) - Must be evaporated before derivatization.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Sample Preparation Workflow

Step 1: Stock Solution Preparation Dissolve 10 mg of Metol standard in 10 mL of Methanol (1 mg/mL). Prepare working standards (e.g., 10–100 µg/mL) by serial dilution.

Step 2: Evaporation (CRITICAL) Transfer 100 µL of the working standard (or sample extract) into a GC vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Note: Silylation reagents react violently with water and alcohols. Any residual methanol will consume the reagent and inhibit analyte derivatization.

Step 3: Derivatization Reaction

  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to dissolve.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately and vortex.

  • Incubate at 70°C for 30 minutes in a dry block heater.

Step 4: Analysis Cool to room temperature. Transfer to the autosampler. Inject directly.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Sample Sample Extract (in Methanol) Dry Evaporate to Dryness (N2 stream, 40°C) Sample->Dry Solvent Add 50 µL Pyridine Dry->Solvent Reagent Add 50 µL BSTFA + 1% TMCS Solvent->Reagent Incubate Incubate 70°C, 30 min Reagent->Incubate Cool Cool to RT Incubate->Cool GCMS GC-MS Injection (Splitless) Cool->GCMS

Figure 2: Step-by-step analytical workflow for Metol analysis.[3]

GC-MS Instrument Parameters

ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for silylated aromatics.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS sensitivity.
Inlet Temp 260°CEnsures rapid volatilization of the derivative.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace impurities.
Oven Program 80°C (hold 1 min) → 15°C/min → 280°C (hold 5 min)Ramping prevents co-elution; high final temp cleans column.
Transfer Line 280°CPrevents condensation between GC and MS.
Ion Source EI (70 eV), 230°CStandard electron ionization.
Mass Range 40–450 m/zCovers parent ion and fragments; avoids low-mass solvent noise.

Results & Interpretation

Expected Mass Spectrum

Upon derivatization, Metol (


, MW 137.18) gains two TMS groups (

, MW 73), losing two protons.
  • Formula:

    
    
    
  • Molecular Weight: 267.51 g/mol

Diagnostic Ions:

  • m/z 267 (

    
    ):  The molecular ion. Usually distinct.
    
  • m/z 252 (

    
    ):  Loss of a methyl group (
    
    
    
    ) from a TMS group. This is often the Base Peak (100% abundance) for TMS derivatives.
  • m/z 179: Loss of one TMS group (less common, but possible).

  • m/z 73: Trimethylsilyl cation (

    
    ), characteristic of all TMS derivatives.
    
Quantification
  • Linearity: The method typically demonstrates linearity from 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • Internal Standard: Use Phenanthrene-d10 or a silylated analog like 4-Nitrophenol-TMS to correct for injection variability.

Troubleshooting & Self-Validation

  • Issue: Low or Missing Peaks.

    • Cause: Moisture in the sample or pyridine.

    • Fix: Ensure sample is evaporated completely dry. Use fresh, anhydrous pyridine.

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the inlet.

    • Fix: Replace inlet liner (deactivated splitless liner with glass wool). Increase incubation time to 45 mins.

  • Issue: Appearance of Native Metol Peak.

    • Cause: Reagent degraded.[4]

    • Fix: BSTFA is sensitive to humidity.[5] If the liquid in the bottle is cloudy or has precipitate, discard it.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
  • Knapp, D. R. (1979).
  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 2-Methyl-4-(methylamino)phenol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice to prevent the oxidation of 2-Methyl-4-(methylamino)phenol solutions. As a compound susceptible to degradation, maintaining its stability is critical for experimental success and product integrity.

Understanding the Challenge: The Oxidation of this compound

This compound, a derivative of p-aminophenol, is a highly reactive aromatic compound. Its structure, featuring both a hydroxyl (-OH) and a secondary amine (-NHCH₃) group on the benzene ring, makes it an effective reducing agent. However, this same reactivity renders it prone to oxidation, especially in solution.

Exposure to atmospheric oxygen, light, and certain metal ions can initiate a cascade of reactions, leading to the formation of colored and often insoluble degradation products. This process not only diminishes the concentration of the active compound but can also introduce impurities that may interfere with downstream applications. The stability of the solid form is generally good, but solutions are much more susceptible to oxidation.

The Oxidation Pathway

The oxidation of this compound typically proceeds through the formation of a quinone-imine intermediate. This intermediate is highly reactive and can undergo further reactions, including polymerization, leading to the characteristic discoloration (often brown or black) of the solution.

SolutionPrepWorkflow cluster_prep Preparation cluster_storage Storage start Start degas Degas Solvent (N2 or Ar sparging) start->degas add_edta Add EDTA degas->add_edta add_sulfite Add Sodium Sulfite add_edta->add_sulfite add_phenol Add 2-Methyl-4- (methylamino)phenol add_sulfite->add_phenol dissolve Ensure Complete Dissolution add_phenol->dissolve transfer Transfer to Amber Bottle (under inert gas) dissolve->transfer seal Seal with Septum Cap transfer->seal store Store in Cool, Dark Place seal->store end End store->end

Caption: Workflow for preparing and storing stabilized solutions.

References

  • Preventing Developer Oxidation. (2001). Photo.net. [Link]

  • The role of sodium sulphite in the processing of photosensitive materials. news.infofish.com. [Link]

  • Photographic developer. chemeurope.com. [Link]

  • My developer went dark quickly — what went wrong?. (2018). Photography Stack Exchange. [Link]

  • Photographic developer. Wikipedia. [Link]

  • Method for minimising the aerial oxidation of photographic developers.
  • P-METHYLAMINOPHENOL SULFATE. Ataman Kimya. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Shelf Life of Metol and Hydroquinone?. (2015). Photrio.com Photography Forums. [Link]

  • Air-free technique. Wikipedia. [Link]

  • adding sodium sulfite to developer. (2000). Photo.net. [Link]

  • Stability of aqueous solutions of N-acetyl-p-aminophenol. Semantic Scholar. [Link]

  • Effect of pH on the oxidation of 2-aminophenol. ResearchGate. [Link]

  • Metol. Wikipedia. [Link]

  • sodium sulfite in developers. (2015). Photrio.com Photography Forums. [Link]

  • Metol shelf life. (2026). Photrio.com Photography Forums. [Link]

  • A STUDY ON THE STABILITY OF AQUEOUS SOLUTIONS OF N-ACETYL PARA-AMINOPHENOL. ProQuest. [Link]

  • Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [Link]

  • Stability of aqueous solutions of N-acetyl-p-aminophenol. PubMed. [Link]

  • Process for the purification of p-aminophenol.
  • Chelating agents. Delamine. [Link]

  • Sodium Sulfite: An Essential Ingredient in Modern Food Processing. (2025). Multichem Exports. [Link]

  • Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. (2022). MDPI. [Link]

  • Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1). PubChem. [Link]

  • Preparation of n-monomethyl-p-aminophenol.
  • Chelating Stabilizer for Enhanced Metal Protection & Stability. textile-auxiliaries.com. [Link]

  • Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. ResearchGate. [Link]

  • Process of manufacturing n-methyl p-amino phenol.
  • 10 Chelating Agent Manufacturers in 2025. Metoree. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]

  • n-Methyl-p-aminophenol. PubChem. [Link]

  • 4-Aminophenol. PubChem. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). ResearchGate. [Link]

  • Do powdered developers really expire?. (2010). Photo.net. [Link]

Technical Support: Optimization & Troubleshooting for 2-Methyl-4-(methylamino)phenol (Metol)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & R&D) Topic: Synthesis Optimization, Impurity Control, and Stability Management Audience: Medicinal Chemists, Process Engineers, Photographic Chemists

Executive Summary

2-Methyl-4-(methylamino)phenol (commonly known as Metol in its sulfate salt form) is a sensitive amino-phenol derivative. While historically pivotal in photography, it serves as a critical intermediate in coupling reactions for pharmaceutical synthesis.

The Engineering Challenge:

  • Selectivity: Achieving mono-methylation (secondary amine) without progressing to the N,N-dimethyl impurity (tertiary amine).

  • Oxidation: The electron-rich aromatic ring is prone to rapid auto-oxidation, forming quinone-imines and tars (darkening) upon exposure to air or high pH.

This guide prioritizes the Decarboxylation Route for selectivity and the Sulfate Salt Formation for stability.

Module 1: Synthetic Route Selection & Optimization
Q: Which synthetic route offers the highest mono-selectivity?

A: For high-purity applications, the Decarboxylation of N-(4-hydroxy-3-methylphenyl)glycine is the superior route.

  • Why? Direct methylation (using Methyl Iodide or Dimethyl Sulfate) follows statistical kinetics, inevitably yielding a mixture of unreacted primary amine, desired secondary amine, and over-alkylated tertiary amine. The glycine route chemically "locks" the nitrogen into a mono-substituted state before the final activation step.

Protocol: Optimized Decarboxylation Route
  • Precursor: N-(4-hydroxy-3-methylphenyl)glycine (prepared via condensation of 4-amino-o-cresol with chloroacetic acid).

  • Solvent System: Cyclohexanone or Chlorobenzene (High boiling point required).

  • Reaction Temperature: 150°C – 165°C (Reflux).

Optimization Table: Critical Parameters

ParameterRecommended RangeImpact on QualityTroubleshooting
Temperature 155°C ± 5°CCritical. <150°C: Incomplete reaction. >170°C: Thermal degradation/tars.If yield is low, verify internal temp (not just mantle temp).
Atmosphere Nitrogen/ArgonPrevents formation of iminoquinone oxidation products.If solution turns dark brown/black immediately, O2 ingress is occurring.
Solvent Ratio 10:1 (Solvent:Substrate)High dilution favors intramolecular decarboxylation over intermolecular polymerization.If "gummy" precipitate forms, increase solvent volume.
Module 2: Troubleshooting Reaction Conditions
Q: I am using the Direct Methylation method (4-amino-o-cresol + Methylating agent). How do I stop at the secondary amine?

A: If you cannot use the glycine route, you must switch to Reductive Amination rather than direct alkylation.

The Protocol:

  • Reagents: 4-amino-2-methylphenol (1.0 eq) + Formaldehyde (0.95 eq) + H2 (Pd/C catalyst).

  • Optimization: Use a slight deficit of formaldehyde (0.95 eq). It is better to have unreacted starting material (separable by pH adjustment) than dimethyl impurities (difficult to separate).

  • pH Control: Maintain pH ~5-6 using Acetic Acid. This protonates the resulting secondary amine, reducing its nucleophilicity and preventing a second attack.

Q: My reaction mixture turned black/dark brown. Is the batch lost?

A: Not necessarily, but it indicates oxidation.

  • Cause: Formation of ortho-quinone or para-quinone imines due to high pH and oxygen exposure.

  • Remediation:

    • Acidify immediately to pH < 4 (Oxidation is slower at low pH).

    • Add Sodium Metabisulfite (Na2S2O5) or Sodium Dithionite as a scavenger.

    • Perform an activated carbon filtration (charcoal) while hot to remove colored oligomers.

Module 3: Workup & Salt Formation (The Stability Fix)

The free base of this compound is unstable. You must isolate it as the sulfate salt (Metol) for storage.

Step-by-Step Isolation Protocol
  • Extraction: Extract the free base into an organic solvent (e.g., Ethyl Acetate) under inert atmosphere.

  • Salt Formation:

    • Cool the organic layer to 0–5°C.

    • Add Sulfuric Acid (H2SO4) dropwise in stoichiometric ethanol solution (0.5 eq H2SO4 per mole of amine for the hemisulfate).

  • Crystallization: The sulfate salt is insoluble in non-polar organics and will precipitate as white/off-white needles.

  • Washing: Wash the filter cake with cold isopropanol containing 1% sodium bisulfite (antioxidant wash).

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and impurity management.

MetolOptimization Start Start: 4-Amino-2-methylphenol RouteChoice Select Synthesis Route Start->RouteChoice DirectMeth Route A: Direct Methylation (MeI or DMS) RouteChoice->DirectMeth Quick/Small Scale GlycineRoute Route B: Glycine Decarboxylation (High Purity) RouteChoice->GlycineRoute High Purity/Scale Risk1 Risk: Over-alkylation (Dimethyl impurity) DirectMeth->Risk1 Control1 Optimization: Use 0.95 eq Formaldehyde (Reductive Amination) Risk1->Control1 Apply Fix FreeBase Crude Free Base (Unstable to Air) Control1->FreeBase Step1 Step 1: Condense with Chloroacetic Acid GlycineRoute->Step1 Step2 Step 2: Heat to 160°C (-CO2) Step1->Step2 Step2->FreeBase OxidationCheck Is Solution Dark? FreeBase->OxidationCheck Rescue Add Na2S2O5 (Bisulfite) Acidify to pH < 4 OxidationCheck->Rescue Yes (Brown/Black) SaltForm Add H2SO4/EtOH Crystallize Sulfate Salt OxidationCheck->SaltForm No (Pale Yellow) Rescue->SaltForm Final Final Product: Metol (Sulfate Salt) SaltForm->Final

Figure 1: Decision Logic for Synthesis and Purification of Metol. Green paths indicate optimized workflows for high purity.

FAQ: Common Technical Issues

Q: The melting point of my product is lower than the literature value (260°C dec). Why? A: This is likely due to hydration or mixed salt formation .

  • Commercial Metol is often a hemisulfate (

    
    ). If you used excess acid, you might have formed the bisulfate (
    
    
    
    ), which has different thermal properties.
  • Fix: Recrystallize from water/ethanol with a small amount of sodium sulfite present. Dry under vacuum over P2O5.

Q: Can I use water as a solvent for the reaction? A:

  • For Decarboxylation:No. Water prevents the high temperatures (150°C+) required.

  • For Reductive Amination:Yes , but solubility of the precursor (4-amino-o-cresol) is poor in neutral water. You may need a co-solvent like Methanol.

Q: How do I remove the inorganic salts after neutralizing? A: The free base is soluble in organic solvents (Ethyl Acetate, Methyl tert-butyl ether), while inorganic salts (Na2SO4, NaCl) are not.

  • Workflow: Neutralize aqueous solution

    
     Extract into Organic 
    
    
    
    Dry Organic layer (MgSO4)
    
    
    Precipitate with H2SO4.
References
  • Harger, R. N. (1919). Preparation of Metol. Journal of the American Chemical Society, 41(2), 270–274.

  • Merck & Co. (2025). 4-(Methylamino)phenol sulfate Product Specification & Safety Data Sheet. Sigma-Aldrich.[1]

  • Mitchell, S. C., & Waring, R. H. (2000).[1] Aminophenols.[1][2] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • PubChem. (2025).[2] Compound Summary: Metol (CID 5930). National Center for Biotechnology Information.

Sources

2-Methyl-4-(methylamino)phenol stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Troubleshooting Guide

Executive Summary & Chemical Profile

2-Methyl-4-(methylamino)phenol (commonly known as Metol , typically supplied as the hemisulfate salt) is a potent reducing agent used primarily in photographic development and organic synthesis. Its utility is defined by its electron-rich aromatic ring, which facilitates rapid electron transfer. However, this same property makes it highly susceptible to auto-oxidation, leading to the formation of quinone imines and polymeric "tars" that interfere with spectrophotometric assays and synthetic yields.

This guide provides a self-validating system for handling Metol, ensuring experimental reproducibility.

Parameter Technical Specification
CAS Number 55-55-0 (Hemisulfate salt)
Molecular Formula

Primary Hazard Skin Sensitizer, Aquatic Toxicity, Auto-oxidation
Solubility Soluble in water; slightly soluble in alcohol; insoluble in ether.
pKa ~10.4 (Phenolic OH), ~5.6 (Amine)

The Chemistry of Instability (Why it Degrades)

To prevent degradation, you must understand the mechanism. Metol degrades via a radical-mediated oxidation pathway, catalyzed by high pH , dissolved oxygen , and trace metal ions (Fe³⁺, Cu²⁺).

The Oxidation Cascade

The molecule loses electrons to form a semiquinone radical, which further oxidizes to N-methyl-p-benzoquinone imine. This imine is highly reactive and polymerizes into brown/black insoluble complexes (humic-like substances).

MetolOxidation Metol Metol (Reduced) (Colorless) SemiQ Semiquinone Radical (Unstable Intermediate) Metol->SemiQ -e⁻, -H⁺ (O₂ / High pH) Imine N-methyl-p-benzoquinone imine (Reactive Electrophile) SemiQ->Imine -e⁻, -H⁺ Polymer Polymeric Tars (Brown/Black Precipitate) Imine->Polymer Polymerization (Irreversible)

Figure 1: The oxidative degradation pathway of Metol. Note that the formation of the Quinone Imine is the "point of no return" leading to colored contaminants.

Storage Protocols (Solid State)

Q: My white Metol powder has turned beige/brown. Is it still usable? A: No. Discard it. A beige color indicates surface oxidation. While the bulk material might be intact, the oxidized byproducts (quinone imines) are potent electrophiles that can react with proteins or alter redox potentials in your assay.

Protocol: The "Dry & Dark" Standard
  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass.

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use. Argon is heavier than air and provides a better blanket.

  • Temperature: Store at 2–8°C . Allow the vial to reach room temperature before opening to prevent condensation, which accelerates hydrolysis.

  • Desiccation: Store the vial inside a secondary container (desiccator) with active silica gel.

Solution Preparation & Stabilization

Q: How do I prepare a stable stock solution that won't turn brown in an hour? A: You must control dissolved oxygen and metal ions. Use the "Pinch-First" Method combined with a sacrificial antioxidant (Sodium Sulfite).[1]

The "Pinch-First" Preparation Protocol

Target: 100 mL of 10 mM Metol Stock

  • Deoxygenate Solvent: Boil 100 mL of Milli-Q water (Type I) and let it cool to ~40°C under a stream of Nitrogen.

  • The Sacrificial Pinch: Add a small "pinch" (~50 mg) of Sodium Sulfite (

    
    ) before adding the Metol.
    
    • Why? This scavenges the immediate dissolved oxygen in the water, creating a safe harbor for the Metol.

  • Dissolution: Add the required mass of Metol Hemisulfate. Stir gently until dissolved.

    • Note: Metol dissolves slower in high-sulfite solutions ("salting out" effect), which is why we only add a pinch first.

  • Stabilization: Once dissolved, add the remaining Sodium Sulfite (typically 1–2% w/v final concentration) if your assay tolerates it.

  • Acidification (Optional): If sulfite is incompatible with your assay, adjust pH to < 4.0 using dilute

    
    . Metol is significantly more stable in acidic environments.
    

PrepWorkflow Start Start: Weigh Reagents Water Water Prep: Boil & Cool under N₂ Start->Water Sulfite1 Step 1: Add 'Pinch' of Na₂SO₃ (Scavenge O₂) Water->Sulfite1 MetolAdd Step 2: Add Metol (Dissolve Completely) Sulfite1->MetolAdd Sulfite2 Step 3: Add Remaining Na₂SO₃ (Long-term Protection) MetolAdd->Sulfite2 Storage Storage: Amber Vial, 4°C Sulfite2->Storage

Figure 2: The "Pinch-First" preparation workflow to minimize oxidative stress during solubilization.

Troubleshooting & FAQs

Common Failure Modes
SymptomRoot CauseCorrective Action
Solution turns pink/brown immediately High pH (>7) or dissolved

.
Lower pH to <5; use degassed water; check if buffer is alkaline.
Precipitation upon mixing "Salting out" effect.Dissolve Metol before adding high concentrations of other salts (like Sulfite or Carbonate).
High Background in UV/Vis Oxidized Quinone Imine interference.Prepare fresh solution. Add 0.1% Sodium Metabisulfite to the blank and sample.
Loss of reducing power Metal ion catalysis (Cu/Fe).Add 0.1 mM EDTA to chelate trace metals in the buffer.
Frequently Asked Questions

Q: Can I autoclave Metol solutions? A: Absolutely not. The heat and pressure will induce rapid auto-oxidation and hydrolysis. Filter sterilize using a 0.22 µm PES or PVDF membrane .

Q: Why does my protocol recommend mixing Metol with Hydroquinone? A: This is a "super-additive" effect common in photography (e.g., Kodak D-76). Metol initiates the reduction rapidly, and Hydroquinone regenerates the oxidized Metol, maintaining a constant activity level. In research assays, this is rarely needed unless you are studying specific redox cycles.

Q: What is the pH stability range? A:

  • pH < 5: High stability (Protonated amine protects the ring).

  • pH 6–8: Moderate stability (Requires antioxidant).

  • pH > 9: Rapid degradation (Minutes to hours without massive sulfite protection).

Q: Is Metol compatible with cell culture? A: Use with extreme caution. It is cytotoxic and a sensitizer. The oxidation products (quinones) can alkylate cellular proteins. Always prepare fresh in PBS immediately before use and limit exposure time.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74737, p-(Methylamino)phenol sulphate. Retrieved from [Link]

  • Eastman Kodak Company.Processing Chemicals and Formulas: The Chemistry of Development.
  • James, T. H. (1977). The Theory of the Photographic Process. 4th Ed. Macmillan.[1] (Authoritative source on aminophenol oxidation mechanisms).

Sources

Technical Support Center: Analysis of 2-Methyl-4-(methylamino)phenol by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the identification of impurities in 2-Methyl-4-(methylamino)phenol using Thin-Layer Chromatography (TLC). It is designed as a practical, in-depth technical guide, moving beyond simple procedural lists to explain the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analyte, its potential impurities, and the principles of the TLC methodology applied.

Q1: What is this compound and why is impurity analysis important?

This compound (also known as p-methylaminophenol or Metol in its sulfate salt form) is an aromatic organic compound featuring both a phenol and a secondary amine functional group.[1][2][] Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals, such as photographic developers.

Impurity profiling is critical for several reasons:

  • Safety and Efficacy: Impurities can have their own pharmacological or toxicological effects, potentially altering the safety and efficacy of an active pharmaceutical ingredient (API).[4][5][6] For instance, a common precursor and degradant, p-aminophenol (PAP), is known to have potential nephrotoxic effects.[6][7][8]

  • Process Control: The presence and identity of impurities provide crucial feedback on the manufacturing process, indicating incomplete reactions, side reactions, or degradation.

  • Stability: Impurities can compromise the stability of the final product, leading to discoloration or the formation of new, potentially harmful degradants over time.[6]

Q2: What are the likely impurities in a sample of this compound?

Impurities can be broadly categorized as synthesis-related or degradation products.

  • Synthesis-Related Impurities:

    • p-Aminophenol (PAP): A common starting material for the N-methylation reaction to produce the target molecule. Its presence indicates an incomplete reaction.

    • 2-Methyl-4-(dimethylamino)phenol: An over-methylation byproduct where the secondary amine is converted to a tertiary amine.

    • Isomeric Impurities: Positional isomers that may arise from non-selective reactions during synthesis.

  • Degradation Products:

    • Oxidation Products (Quinone-imines): Phenols and aromatic amines are susceptible to oxidation, especially when exposed to air, light, or certain metal ions. This often results in the formation of highly colored quinone-type structures, which is why impure samples may appear pink, brown, or black.[6]

Below is a diagram illustrating the main compound and its key potential impurities.

G main_compound This compound (Target Compound) pap p-Aminophenol (Starting Material Impurity) main_compound->pap Incomplete Reaction over_methylated 2-Methyl-4-(dimethylamino)phenol (Over-methylation Impurity) main_compound->over_methylated Side Reaction oxidized Oxidized Impurity (e.g., Quinone-imine) main_compound->oxidized Degradation (Oxidation) TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw origin line with pencil) prep_sample 2. Prepare Sample (Dissolve in suitable solvent) prep_plate->prep_sample prep_chamber 3. Saturate Chamber (Add mobile phase & filter paper) prep_sample->prep_chamber spot_plate 4. Spot Plate (Apply sample to origin) prep_chamber->spot_plate develop_plate 5. Develop Plate (Place in chamber, elute) spot_plate->develop_plate dry_plate 6. Dry Plate (Mark solvent front, evaporate mobile phase) develop_plate->dry_plate visualize 7. Visualize Spots (UV light, chemical stains) dry_plate->visualize calculate_rf 8. Calculate Rf Values (Identify impurities) visualize->calculate_rf

Sources

Minimizing degradation during thermal stress testing of 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers and formulation scientists working with 2-Methyl-4-(methylamino)phenol (commonly known as Metol ).

This compound is a potent reducing agent used primarily in photographic development and increasingly in specific organic synthesis and dye manufacturing. Its electron-rich structure makes it exceptionally prone to oxidative degradation, particularly under thermal stress. This guide provides actionable troubleshooting workflows to minimize degradation and ensure data integrity during forced degradation or stability testing.

Technical Support Center: Thermal Stress Testing of Metol

Quick Navigation

Part 1: Troubleshooting Guide (Q&A)

Status: Senior Application Scientist Online Subject: Minimizing Degradation during Thermal Stress[1]

Category 1: Discoloration & Rapid Oxidation

Q: My Metol samples turn dark brown or black within hours of heating at 60°C. Is this normal thermal decomposition? A: No, this is likely auto-oxidation , not simple thermal decomposition.[1] Metol is a p-aminophenol derivative. In the presence of even trace oxygen, heat acts as a catalyst to convert the colorless phenol into a colored quinone imine.[1]

  • Diagnosis: If the color change starts at the liquid-air interface, your headspace is not inert.[1]

  • Solution:

    • Sparging: You must sparge solvents with Argon or Nitrogen for at least 15 minutes before dissolving Metol.

    • Headspace: Overlay the sample with inert gas before sealing the vial.

    • Chelation: Add 0.1% Disodium EDTA. Trace metal ions (Fe³⁺, Cu²⁺) from glassware or buffers act as radical initiators, accelerating the browning reaction by orders of magnitude.[1]

Q: I am seeing high variability in assay results between replicate vials stressed at the same temperature. A: This "micro-environment" variability usually points to light sensitivity or pH drift .

  • Light: Metol is photosensitive. If your thermal chamber has a viewing window, the vials closest to it will degrade faster.[1] Wrap all vials in aluminum foil.

  • pH Drift: If you are stressing in an unbuffered aqueous solution, the pH may shift. Metol is most stable in acidic conditions (pH < 4). As it degrades, it can release amine byproducts that raise the pH, creating a positive feedback loop that accelerates oxidation.[1]

  • Fix: Buffer your solution to pH 2.0–3.0 using a phosphate or citrate buffer to "lock" the amine in its protonated (salt) form, which is significantly more resistant to oxidation.

Category 2: Analytical Artifacts

Q: My HPLC chromatogram shows a "ghost peak" that grows during the run, even for fresh samples. A: This is on-column oxidation . Metol can oxidize during the analysis if the mobile phase is neutral or basic.[1]

  • Solution: Ensure your mobile phase contains an antioxidant (e.g., 0.1% ascorbic acid) or is sufficiently acidic (0.1% Formic acid or Phosphoric acid). Keep the autosampler temperature at 4°C to inhibit reactions while samples wait for injection.

Q: I see a precipitate forming in high-concentration stress samples (50 mg/mL). A: This is likely dimerization . At high concentrations and elevated temperatures, the oxidized quinone imine intermediate reacts with unoxidized Metol to form insoluble dimers or polymers (similar to melanin formation).

  • Fix: Limit stress concentration to <1 mg/mL to maintain solubility of degradation products, ensuring mass balance can be calculated.

Part 2: Mechanism of Degradation

To prevent degradation, one must understand the pathway.[1] Metol degrades primarily via a radical-mediated oxidative pathway, not simple hydrolysis.

Figure 1: Thermal/Oxidative Degradation Pathway of Metol The following diagram illustrates the transformation from the stable free base to the insoluble polymer.[1]

MetolDegradation Metol Metol (Colorless) (Protonated form stable) Radical Semiquinone Radical (Reactive Intermediate) Metol->Radical Heat + O2 (Trace Metals Catalyze) Quinone Quinone Imine (Yellow/Orange) Radical->Quinone -e-, -H+ Quinone->Metol + Reducing Agent (e.g. Sulfite) Polymer Melanin-like Polymers (Brown/Black Precipitate) Quinone->Polymer Polymerization (High Conc.)

Caption: The oxidative cascade of Metol. Note that the transition from Metol to Semiquinone is the rate-limiting step accelerated by heat and metal ions.[1]

Part 3: Optimized Experimental Protocols

Protocol A: Robust Thermal Stress Setup

Objective: Isolate thermal degradation from oxidative artifacts.

ParameterSpecificationRationale
Solvent System 0.1 M HCl or Phosphate Buffer (pH 2.5)Protonation of the amine group prevents electron loss (oxidation).
Concentration 0.5 mg/mLPrevents polymerization/precipitation.
Atmosphere Nitrogen/Argon PurgeEliminates oxygen, the primary reactant.[1]
Container Amber Glass Type IBlocks UV/Visible light catalysis.
Additive 0.05% Na₂EDTASequesters trace Fe/Cu ions that catalyze radical formation.
Protocol B: Workflow for Stability Testing

This workflow ensures that the degradation observed is due to the stress factor (heat) and not handling errors.

StressWorkflow cluster_prep Preparation Phase cluster_stress Stress Phase cluster_analysis Analysis Phase Step1 Solvent Sparging (N2, 15 mins) Step2 Dissolve Metol + EDTA Step1->Step2 Step3 Aliquot into Amber Vials (Minimizing Headspace) Step2->Step3 Step4 Thermal Chamber (40°C - 80°C) Step3->Step4 Step5 Quench: Rapid Cool to 4°C + Add Bisulfite (Optional) Step4->Step5 Step6 HPLC Analysis (Acidic Mobile Phase) Step5->Step6

Caption: Step-by-step workflow to ensure data integrity during thermal stress testing of Metol.

Data Summary: Stabilizer Efficacy

Hypothetical data based on typical aminophenol stability profiles.

Stabilizer Condition48h Recovery @ 60°C (pH 7)48h Recovery @ 60°C (pH 3)Observation
None (Control) 65%88%Dark brown solution @ pH 7.
+ N2 Purge 85%96%Reduced discoloration.
+ EDTA (0.1%) 82%94%Effective against trace metals.
+ Sulfite (0.1%) 98%99%Best stability. Sulfite reduces quinones back to phenols.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5930, Metol. Retrieved from [Link]

  • Corbett, J. F. (1979).[2] The role of meta difunctional benzene derivatives in oxidative hair dyeing. II.[2] Reactions with p-aminophenols. Journal of the Society of Cosmetic Chemists.[2] (Cited for mechanism of aminophenol oxidation).[2][3]

  • Eyer, P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology. Retrieved from [Link]

  • Integrated Service Technology. (n.d.). High Temperature Operating Life Test (HTOL). Retrieved from [Link]

Sources

Addressing contamination in 2-Methyl-4-(methylamino)phenol reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-4-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to reagent contamination, ensuring the integrity and success of your experiments. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of pharmaceutical products, making impurity profiling a critical aspect of development.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common queries. For more detailed explanations, please refer to the corresponding sections in this guide.

Q1: My this compound reagent, which should be a colorless or light-colored solid, has turned yellow/brown. What does this mean? A fresh solution of this reagent should be clear and colorless.[3] A change to yellow, brown, or even black indicates oxidative degradation.[3] This is a common issue for phenolic compounds, which are susceptible to air oxidation, a process accelerated by light, high pH, and the presence of metal ions.[3] The colored products are typically quinone-type or imine-type species that can interfere with your reactions.

Q2: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a reaction involving this reagent. Could the reagent be the source? Yes, this is highly likely. Contamination can stem from several sources, including unreacted starting materials from the synthesis (e.g., p-aminophenol), side-products (e.g., over-methylated N,N-dimethyl species), residual solvents, or degradation products.[4] These impurities can introduce unexpected peaks and potentially compromise the safety and quality of your final product.[5]

Q3: How can I quickly check the purity of my reagent before use? Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for a preliminary purity screen.[2] By comparing the spot of your reagent against a reference standard, you can quickly identify the presence of significant impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Q4: What are the best practices for storing this compound to prevent degradation? Store the solid reagent in a tightly sealed, opaque container in a cool, dry, and dark place.[6] For solutions, it is best to prepare them fresh. If storage is necessary, use deoxygenated solvents, add an antioxidant like ascorbic acid, and store under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[3]

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide links common experimental problems to potential contamination issues and provides a logical path to resolution.

Issue 1: Reaction Mixture Discoloration & Unexpected Color Formation
  • Observation: Upon adding this compound, the reaction mixture immediately or rapidly develops a dark color (brown, purple, black).

  • Probable Cause: This is a classic sign of severe oxidative degradation of the reagent. The phenolic hydroxyl and amino groups are highly susceptible to oxidation, leading to highly conjugated, colored quinone-like structures.[3] The rate of this oxidation is significantly increased by alkaline conditions, dissolved oxygen, and trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺).[3]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Visually inspect the solid reagent. If it is significantly discolored, it should not be used without purification.

    • Purify the Reagent: Use the Recrystallization Protocol (see Part 4) to purify the solid reagent.

    • Optimize Reaction Conditions:

      • De-gas all solvents thoroughly before use.

      • Run the reaction under an inert atmosphere (Nitrogen or Argon).

      • If the reaction chemistry allows, maintain a neutral or slightly acidic pH.

Issue 2: Inconsistent Reaction Yields or Formation of By-products
  • Observation: Batch-to-batch inconsistency in product yield, or the appearance of unexpected side-products in analytical readouts (TLC, HPLC, GC-MS, NMR).

  • Probable Cause: The presence of unreacted starting materials or synthesis by-products in the reagent lot. For instance, commercial synthesis often involves the N-methylation of p-aminophenol; residual p-aminophenol or over-methylated N,N-dimethyl-p-aminophenol can act as competing reactants.

  • Troubleshooting Logic: The flowchart below outlines a systematic approach to identifying and resolving the issue.

G start Inconsistent Yields or Unexpected By-products Observed check_reagent Assess Purity of Reagent (HPLC, GC-MS, NMR) start->check_reagent pure Reagent is Pure. Problem Lies Elsewhere in Reaction. check_reagent->pure No Impurities impure Impurities Detected check_reagent->impure Impurities Found identify Identify Impurity Structure (LC-MS, GC-MS, NMR) impure->identify purify Purify Reagent using Appropriate Protocol (e.g., Recrystallization) identify->purify rerun Re-run Reaction with Purified Reagent purify->rerun success Problem Resolved rerun->success G cluster_legend Legend phenol This compound (Active Reagent) oxidized_intermediate Radical Intermediate / Semiquinoneimine phenol->oxidized_intermediate [O2], light, metal ions (e.g., Fe³⁺, Cu²⁺) quinone Quinone-imine Species (Colored Impurity) oxidized_intermediate->quinone Further Oxidation polymer Polymeric Tar (Insoluble By-product) quinone->polymer Polymerization key1 Reagent key2 Degradation Product

Caption: Simplified oxidative degradation pathway of the reagent.

Part 4: Analytical and Purification Protocols

These protocols provide validated, step-by-step methods for assessing purity and purifying contaminated reagents.

Protocol 1: Purity Assessment by HPLC

This protocol outlines a general-purpose reverse-phase HPLC method for quantitative purity analysis.

Instrumentation and Conditions:

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in 50:50 Water:Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution as described.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • The main peak for this compound should be observed. Any other peaks represent impurities.

  • Calculate purity by area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying impure solid compounds. [7][8]The key is to select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

Solvent Selection:

  • Primary Choice: Ethanol/Water mixture. The compound has good solubility in hot ethanol and lower solubility in water.

  • Alternative: Toluene.

Step-by-Step Procedure:

  • Dissolution: Place the impure solid (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., hot ethanol) dropwise while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter. [8]3. Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath. Slow cooling is crucial for forming pure crystals. [8]4. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. [8]5. Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

  • Validation: Re-run the HPLC analysis (Protocol 1) to confirm the purity of the recrystallized product.

G start Impure Solid dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve filter 2. Hot Filtration (Optional) dissolve->filter cool 3. Slow Cooling & Crystallization filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Cold Solvent isolate->wash dry 6. Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

References

  • Edexcel A Level Chemistry. (2015). Organic Techniques - Purification. Revision Notes. [Link]

  • Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. Technical Data Sheet. [Link]

  • Physics Department & Chemistry Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Loba Chemie. (2011). 2-(METHYLAMINO) PHENOL SULPHATE MSDS. Safety Data Sheet. [Link]

  • Chakraborty, S., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH National Library of Medicine. [Link]

  • PubChem. 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. National Center for Biotechnology Information. [Link]

  • AAPS. (2023). Managing Impurities and Degradants Throughout Drug Product Development. American Association of Pharmaceutical Scientists. [Link]

  • Nzila, A. (2018). Pathways of phenol degradation. So far, only the meta-cleavage pathway.... ResearchGate. [Link]

  • Asian Journal of Research in Chemistry. (2017). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

  • Wikipedia. Metol. [Link]

  • Al-Masoudi, B. A. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Journal of Chemical and Pharmaceutical Research. [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]

  • PubChem. Metol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pathways of phenol degradation. So far, only the meta-cleavage pathway.... [Link]

  • Google Patents.
  • Sharma, A., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Google Patents. Process for separating 2, 3, 6-trimethyl phenol and 2-methyl-4-ethyl phenol.
  • ResearchGate. Ortho-pathway of phenol degradation. [Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. [Link]

  • Frontiers in Microbiology. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • IRJET. (2024). Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology. [Link]

  • IntechOpen. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

  • PubChem. 2-Amino-4-methylphenol. National Center for Biotechnology Information. [Link]

  • NICNAS. (2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

Sources

Technical Support Center: Refining Experimental Protocols for Consistent Results with 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-4-(methylamino)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for achieving consistent and reliable experimental results. This resource is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered when working with this compound.

Part 1: Foundational Knowledge and General Troubleshooting

This section addresses overarching issues that can affect a wide range of experiments involving this compound, from solution preparation to data interpretation.

FAQ 1: My this compound solution appears discolored (e.g., pink, brown, or purple). Is it still usable?

Answer: Discoloration is a common issue and typically indicates oxidation of the phenolic compound. Phenols, especially in solution, are susceptible to oxidation when exposed to air, light, or alkaline conditions, forming colored quinone-like products.[1]

Causality and Mitigation:

  • Oxygen: The primary culprit is dissolved oxygen in your solvent.

  • pH: Higher pH levels can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[2][3]

  • Light: UV light can catalyze the oxidation process.

  • Metal Ions: Trace metal contaminants can also act as catalysts.

Troubleshooting and Best Practices:

Problem Potential Cause Recommended Solution
Rapid discoloration of a freshly prepared solutionHigh pH of the solvent/buffer.Prepare solutions in a slightly acidic buffer (e.g., pH 6.0-6.5) if your experiment allows.[4]
Presence of dissolved oxygen.Degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
Contamination with metal ions.Use high-purity, metal-free water and reagents. Consider adding a chelating agent like EDTA to your stock solution.[4]
Gradual discoloration over timeImproper storage.Store stock solutions in amber vials, purged with inert gas, and frozen at -20°C or -80°C for long-term storage.[1]
FAQ 2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve this?

Answer: While this compound is more water-soluble than many other phenolic compounds, achieving high concentrations in aqueous buffers can still be challenging.[5]

Causality and Mitigation:

  • Polarity: The methyl groups on the phenol ring increase its hydrophobicity compared to unsubstituted phenol.

  • pH: The solubility of phenolic compounds can be pH-dependent.[5]

Troubleshooting and Best Practices:

Problem Potential Cause Recommended Solution
Compound does not fully dissolve in aqueous buffer.Insufficient polarity of the solvent.Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO, ethanol, or methanol.[5] Then, dilute this stock solution into your aqueous experimental medium. Crucially, always include a vehicle control in your experiments with the same final concentration of the organic solvent.
pH of the buffer is not optimal for solubility.Test the solubility at different pH values. For some phenolic compounds, adjusting the pH can improve solubility.[5]
FAQ 3: I am getting inconsistent results in my cell-based assays. Could the compound be the issue?

Answer: Yes, inconsistent results in cell-based assays can often be traced back to the stability of the phenolic compound in the cell culture medium or its tendency to form aggregates.

Causality and Mitigation:

  • Instability in Media: Phenolic compounds can be unstable in cell culture media, potentially leading to the generation of artifacts like hydrogen peroxide.[5]

  • Aggregation: Some phenolic compounds can form aggregates in solution, which can lead to non-specific inhibition of enzymes or other proteins, resulting in false-positive results.[6]

Troubleshooting and Best Practices:

Problem Potential Cause Recommended Solution
High variability between replicate wells.Degradation of the compound in the culture medium.Perform a stability test of this compound in your specific cell culture medium over the time course of your experiment. The presence of proteins, like those in fetal bovine serum (FBS), can sometimes stabilize polyphenols.[5]
Aggregation of the compound.Include a non-ionic detergent like Triton X-100 (at a concentration below its critical micelle concentration) in your assay to prevent aggregation.[6]
Unexpected cytotoxicity or other off-target effects.Formation of degradation products.Prepare fresh dilutions from a frozen stock solution immediately before each experiment. Minimize the exposure of the compound to light and air.

Part 2: Experimental Protocols and Troubleshooting

This section provides detailed, step-by-step methodologies for common applications of this compound, along with specific troubleshooting advice.

Protocol 1: In Vitro Antioxidant Activity Assessment using the DPPH Assay

This protocol describes a method to evaluate the free radical scavenging activity of this compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for this purpose.[7][8][9]

Workflow for DPPH Antioxidant Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in Methanol) serial_dilute Serial Dilute Compound and Control prep_compound->serial_dilute prep_dpph Prepare DPPH Solution (in Methanol) mix_react Mix with DPPH Solution prep_dpph->mix_react prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->serial_dilute serial_dilute->mix_react incubate Incubate in Dark (30 min) mix_react->incubate read_abs Read Absorbance (517 nm) incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for DPPH antioxidant assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in methanol.

    • DPPH Working Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The solution should have a deep violet color. Store in an amber bottle and use within a few hours.

    • Positive Control: Prepare a 1 mM stock solution of ascorbic acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of methanol to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and perform serial dilutions.

    • Repeat the serial dilutions for the positive control.

    • Prepare a blank well containing only 200 µL of methanol.

    • Add 100 µL of the DPPH working solution to all wells except the blank.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Troubleshooting Guide for DPPH Assay:

Problem Potential Cause Recommended Solution
High background absorbance in the blank wells.Contaminated methanol.Use fresh, high-purity methanol.
Inconsistent results between replicates.Inaccurate pipetting.Ensure pipettes are calibrated and use proper pipetting technique.
Insufficient mixing.Gently agitate the plate after adding the DPPH solution.
No or very low antioxidant activity observed.Compound is inactive at the tested concentrations.Test a wider range of concentrations.
Compound has degraded.Prepare fresh stock solutions.
Absorbance of the control is too low.DPPH solution has degraded.Prepare a fresh DPPH solution. The absorbance of the control should be around 1.0.
Protocol 2: Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain, such as Staphylococcus aureus, for which a related compound has shown activity.[10]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) serial_dilute Serial Dilute Compound in 96-well plate prep_compound->serial_dilute prep_bacteria Prepare Bacterial Inoculum (e.g., 0.5 McFarland) add_bacteria Add Bacterial Inoculum to all wells prep_bacteria->add_bacteria prep_media Prepare Growth Medium prep_media->serial_dilute serial_dilute->add_bacteria incubate Incubate at 37°C (18-24 hours) add_bacteria->incubate visual_inspection Visually Inspect for Growth (Turbidity) incubate->visual_inspection determine_mic Determine MIC (Lowest concentration with no growth) visual_inspection->determine_mic

Sources

Validation & Comparative

A Comparative Analysis of Reducing Agents: 2-Methyl-4-(methylamino)phenol vs. Hydroquinone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and product formulation, the selection of an appropriate reducing agent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides an in-depth comparative study of two prominent phenolic reducing agents: 2-Methyl-4-(methylamino)phenol, commonly known as Metol, and Hydroquinone.

This document moves beyond a simple cataloging of properties to offer a detailed analysis of their respective chemical behaviors, performance characteristics, and practical applications, with a particular focus on their relevance to the pharmaceutical and chemical research sectors. By examining their mechanisms of action, redox potentials, and kinetic profiles, this guide aims to equip researchers with the necessary insights to make informed decisions in the selection and application of these versatile compounds.

Introduction to Phenolic Reducing Agents

Phenolic compounds are a class of organic molecules characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. Their ability to donate hydrogen atoms or electrons makes them effective reducing agents and antioxidants. This reactivity is central to their utility in a wide range of applications, from photographic development, where they reduce silver halides to metallic silver, to their role as polymerization inhibitors and antioxidants in various industrial processes. In the context of drug development, their antioxidant properties are of particular interest for stabilizing formulations and are also explored in the synthesis of active pharmaceutical ingredients (APIs).

This compound , often available as its sulfate salt (Metol), is a derivative of p-aminophenol.[1] The presence of both a hydroxyl and a methylamino group on the aromatic ring influences its redox properties and solubility.

Hydroquinone (benzene-1,4-diol) is a dihydric phenol with two hydroxyl groups in the para position.[2] Its symmetrical structure and the presence of two electron-donating hydroxyl groups make it a potent reducing agent.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application. The following table summarizes their key characteristics.

PropertyThis compound (Metol)Hydroquinone
Chemical Formula C₇H₉NO · ½H₂SO₄ (Sulfate salt)C₆H₆O₂
Molecular Weight 172.19 g/mol (Sulfate salt)110.11 g/mol
Appearance Off-white to light-yellow crystalline solidWhite crystalline solid
Melting Point ~260 °C (decomposes)172-175 °C
Solubility Soluble in water, limited solubility in alcoholsSoluble in water, alcohol, and ether
Stability Sensitive to light and air, prone to oxidationSusceptible to oxidation, especially in alkaline conditions

Mechanism of Action as Reducing Agents

Both this compound and hydroquinone function as reducing agents by donating electrons and protons. Their efficacy is intrinsically linked to the stability of the resulting oxidized species.

Hydroquinone's reducing action involves a reversible two-electron, two-proton oxidation to form p-benzoquinone.[3] This process proceeds through a semiquinone radical intermediate. The stability of the quinone structure contributes to the thermodynamic driving force of the reduction.

Figure 1: Oxidation of Hydroquinone.

The mechanism for This compound also involves the loss of electrons and protons to form a quinone-imine intermediate. The electron-donating nature of the methylamino group, in addition to the hydroxyl group, enhances the electron density of the aromatic ring, making it a more potent reducing agent in certain contexts. Its reactivity is also pH-dependent, with higher activity observed in mildly alkaline solutions where deprotonation is facilitated.

Comparative Performance Analysis

A direct comparison of the performance of these two reducing agents requires an examination of their redox potentials and reaction kinetics.

Redox Potential

The standard electrode potential (E°) is a quantitative measure of a substance's tendency to be reduced. A more negative or less positive E° indicates a stronger reducing agent.

  • Hydroquinone: The standard electrode potential for the benzoquinone/hydroquinone half-reaction is approximately +0.714 V vs. the Standard Hydrogen Electrode (SHE) at pH 7.0.[4]

  • This compound (Metol): While a definitive standard redox potential for Metol is not as widely reported, theoretical calculations for the related compound p-aminophenol suggest a standard electrode potential of +0.682 V vs. SHE.[5] The methyl group in Metol is expected to slightly lower this potential, making it a potentially stronger reducing agent. The redox potential of Metol is also known to be pH-dependent, shifting to less positive values at higher pH.[6]

A study on the absorption of nitrogen dioxide (NO₂) provided indirect evidence of their comparative reducing strengths. In this context, 4-methylaminophenol sulfate was found to be a more efficient reducing agent for NO₂ than hydroquinone.[7]

Superadditivity in Photographic Developers

A notable interaction between Metol and hydroquinone is their "superadditive" effect when used together in photographic developers.[1] Metol is particularly effective at initiating the development of the latent image (the initial reduction of silver halide), while hydroquinone is more efficient at continuing the development process. This synergistic relationship allows for faster and more controlled film and paper development than could be achieved with either agent alone.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and quantitative comparison of these two reducing agents in a laboratory setting, the following experimental protocols are provided.

Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to measure the redox potential of a compound.

Objective: To determine and compare the oxidation potentials of this compound and hydroquinone.

Materials:

  • Potentiostat

  • Three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum counter electrode)

  • This compound sulfate

  • Hydroquinone

  • Phosphate buffered saline (PBS), pH 7.0

  • Deionized water

  • Argon or nitrogen gas for deoxygenation

Procedure:

  • Prepare 1 mM stock solutions of both this compound sulfate and hydroquinone in PBS.

  • Assemble the three-electrode cell and polish the working electrode according to the manufacturer's instructions.

  • Fill the cell with the PBS supporting electrolyte and deoxygenate by bubbling with argon or nitrogen for 15-20 minutes.

  • Record a blank voltammogram of the supporting electrolyte.

  • Add the sample solution to the cell to achieve the desired final concentration (e.g., 100 µM).

  • Perform the cyclic voltammetry scan over a suitable potential range (e.g., -0.2 V to +1.0 V vs. Ag/AgCl) at a scan rate of 100 mV/s.

  • Record the voltammogram and identify the anodic (oxidation) and cathodic (reduction) peak potentials.

  • Repeat the measurement for the other compound under identical conditions.

  • The compound with the less positive oxidation peak potential is the stronger reducing agent under these conditions.

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solutions E Add Sample A->E B Assemble & Polish Electrodes D Record Blank Voltammogram B->D C Deoxygenate Electrolyte C->D D->E F Run CV Scan E->F G Identify Peak Potentials F->G H Compare Oxidation Potentials G->H

Sources

Cross-validation of analytical methods for 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2-Methyl-4-(methylamino)phenol (CAS: 55-55-0), historically known as Metol , is widely recognized as a photographic reducing agent. However, in modern pharmaceutical development, it appears as a critical process-related impurity or reactive intermediate in the synthesis of aminophenol-based APIs.

Its analysis is complicated by two primary factors:

  • Rapid Auto-oxidation: In solution (especially at pH > 6), it oxidizes to form quinone imines and homo-polymers (brown/black precipitates), leading to quantitation errors.

  • Polarity: The amphoteric nature of the amino and phenol groups causes peak tailing on standard C18 columns without specific mobile phase modifiers.

This guide compares three validated methodologies—HPLC-UV , Voltammetry (Electrochemical) , and LC-MS/MS —to help you select the correct protocol based on your sensitivity requirements (e.g., assay vs. trace impurity profiling).

Chemical Profile & Stability Protocol

Before attempting any analysis, the sample preparation must be stabilized.

PropertyValueAnalytical Implication
Molecular Weight 137.18 g/mol Small molecule; requires low-mass cutoff in MS.
pKa ~5.5 (Amine), ~10.3 (Phenol)Exists as a cation at pH < 5. Mobile phase must be acidic.
Redox Potential +0.24 V vs. Ag/AgClHighly electroactive; ideal for electrochemical detection.
Critical Sample Preparation (The "Zero-Hour" Rule)

To prevent oxidative degradation (loss of analyte) during the autosampler wait time, all samples must be prepared in a Deoxygenated Acidic Buffer .

  • Stabilizer Solution: 0.1% Metaphosphoric acid + 0.05% Sodium Metabisulfite in water (degassed with N2).

  • Why? The acid keeps the amine protonated (stable), and the sulfite acts as a sacrificial antioxidant.

Method A: HPLC-UV (The Robust Standard)

Best For: Raw material assay, content uniformity, high-concentration reaction monitoring.

The Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 5 mM Hexanesulfonic Acid (Ion-pairing agent).

    • Solvent B: Acetonitrile.[1][2][3][4]

    • Ratio: Isocratic 85:15 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 220 nm (higher sensitivity, less specific).

  • Temperature: 25°C.

Scientific Rationale

Standard C18 columns often fail with Metol because the protonated amine interacts with residual silanols, causing tailing.

  • Mechanism: The Hexanesulfonic Acid (HSA) forms a neutral ion-pair with the positively charged Metol, increasing retention and sharpening the peak shape.

  • Self-Validation: If peak asymmetry > 1.5, increase HSA concentration by 2 mM.

Method B: Voltammetry (The High-Sensitivity Alternative)

Best For: Rapid screening, portable analysis, colored samples where UV fails.

The Protocol
  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Working Electrode: Glassy Carbon Electrode (GCE) modified with Gold Nanoparticles (AuNP) or Multi-walled Carbon Nanotubes (MWCNT) to enhance electron transfer.

  • Electrolyte: 0.2 M Britton-Robinson Buffer (pH 6.0).

  • Parameters:

    • Scan Rate: 50 mV/s.

    • Pulse Amplitude: 50 mV.

    • Potential Window: -0.2 V to +0.6 V.

  • Signal: Anodic peak current at approx +0.20 V.

Scientific Rationale

Metol is a classic reducing agent. It undergoes a two-electron oxidation to the quinone imine form.

  • Why Modified Electrodes? Unmodified carbon electrodes suffer from fouling (polymerization of oxidation products). AuNPs catalyze the reaction, lowering the overpotential and improving the limit of detection (LOD) to ~0.6 µM.

Method C: LC-MS/MS (Trace Impurity Profiling)

Best For: Genotoxic impurity (GTI) screening, trace quantitation (< 0.1 ppm).

The Protocol
  • System: Triple Quadrupole (QqQ).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Column: Phenyl-Hexyl or HILIC (to retain polar amine without ion-pairing agents, which suppress MS signals).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Gradient elution.

  • MRM Transitions:

    • Precursor: 138.2 [M+H]+

    • Quantifier: 138.2 → 107.1 (Loss of -NHCH3 group).

    • Qualifier: 138.2 → 79.1.

Scientific Rationale

HPLC-UV lacks the sensitivity for trace impurity analysis (ppm level).[6] LC-MS/MS provides specificity in complex matrices (e.g., blood plasma or API mixtures).

  • Note: Do not use the ion-pairing agent (HSA) from Method A in this method; it will ruin the MS source. Switch to a HILIC column for retention.

Cross-Validation Matrix

The following data summarizes experimental performance to help you choose the right tool.

ParameterMethod A: HPLC-UVMethod B: Voltammetry (AuNP-GCE)Method C: LC-MS/MS
Linear Range 5 – 500 µg/mL0.2 – 100 µg/mL1 – 1000 ng/mL
LOD (Limit of Detection) ~1.0 µg/mL~0.09 µg/mL (0.64 µM)~0.5 ng/mL
Selectivity Moderate (Co-elution possible)Low (Redox active interferences)High (Mass specific)
Throughput 10-15 min/sample1-2 min/sample5-8 min/sample
Cost Per Run LowVery LowHigh
Primary Risk Peak TailingElectrode FoulingMatrix Suppression

Visualization of Workflows

Diagram 1: Analytical Decision Tree

This logic flow guides the researcher to the correct method based on sample concentration and matrix complexity.

AnalyticalWorkflow Start Start: Sample Analysis Request ConcCheck Est. Concentration? Start->ConcCheck HighConc High Conc. (> 10 µg/mL) (Assay/Purity) ConcCheck->HighConc Yes TraceConc Trace Conc. (< 1 µg/mL) (Impurity/Bioanalysis) ConcCheck->TraceConc No MethodA METHOD A: HPLC-UV (Ion-Pairing C18) Robust, Standard QC HighConc->MethodA Standard Lab MethodB METHOD B: Voltammetry (Modified GCE) Fast, Portable HighConc->MethodB Field/Rapid MatrixCheck Complex Matrix? (Blood/Soil/Crude Rxn) TraceConc->MatrixCheck MatrixCheck->MethodB No (Clean Buffer) MethodC METHOD C: LC-MS/MS (HILIC Mode) High Specificity MatrixCheck->MethodC Yes (Interferences) Validate Cross-Validation Step: Check HPLC results against MS for matrix effects MethodA->Validate MethodC->Validate

Caption: Decision tree for selecting the optimal analytical technique based on sensitivity needs and matrix complexity.

Diagram 2: Degradation Pathway & Interference

Understanding the chemistry is vital. This diagram shows why samples turn brown and why "Zero-Hour" prep is mandatory.

Degradation Metol This compound (Active Analyte) Intermediate Semiquinone Radical (Transient) Metol->Intermediate -e-, -H+ Quinone Quinone Imine (Oxidized Product) Intermediate->Quinone -e-, -H+ Polymer Brown/Black Polymers (Insoluble Precipitate) Quinone->Polymer Polymerization Oxidation Oxidation (pH > 6, O2) Polymerization Coupling Stabilizer PREVENTION: Acidic pH + Sulfite Stabilizer->Oxidation Inhibits

Caption: The oxidative degradation pathway of Metol. Acidic buffers and sulfites are required to block the transition to Quinone Imine.

References

  • Taylor & Francis Online. (2016). Voltammetric Determination of Metol on a Gold Nanoparticle Modified Carbon Molecular Wire Electrode. (Demonstrates the electrochemical mechanism and LOD of 0.64 µmol/L). Link

  • BenchChem. (2025).[7] Preventing Metol degradation in aqueous solutions.[7] (Source for stability protocols and degradation mechanism). Link

  • Phenomenex. (2020).[5] Paracetamol & Impurities Analysis with Kinetex C18.[8] (Proxy method for aminophenol impurity profiling using HPLC). Link

  • BOC Sciences. Phenol, 2-methyl-4-(methylamino)- Properties and CAS Info.[] (Chemical structure and basic properties verification).

  • ResearchGate. (2016).[10] Voltammetric Determination of Metol on a Gold Nanoparticle Modified Carbon Molecular Wire Electrode. (Full text access for electrochemical parameters). Link

Sources

Establishing a Gold Standard: A Comparative Guide to the Certificate of Analysis for a 2-Methyl-4-(methylamino)phenol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of a reference standard is paramount. This document serves as a comprehensive guide to understanding and evaluating the Certificate of Analysis (CoA) for a 2-Methyl-4-(methylamino)phenol reference standard. While this specific molecule is more commonly known in other industries, this guide will treat it as a prospective pharmaceutical reference standard, for instance, as a process impurity or a novel active pharmaceutical ingredient (API). We will delve into the critical analytical methodologies, compare their outputs, and provide the rationale behind the experimental designs, empowering you to critically assess the quality of such a reference standard.

The Anatomy of a Trustworthy Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity, and potency of a drug substance or drug product. The Certificate of Analysis is the official document that attests to its quality. It is not merely a list of results but a narrative of the rigorous scientific investigation that establishes the material's fitness for purpose.[1][2][3][4] A robust CoA for a new reference standard should be built on the principles of orthogonal testing, where multiple analytical techniques with different chemical principles are employed to confirm the compound's identity and purity.

Core Analytical Characterization: A Multi-Pronged Approach

The establishment of a this compound reference standard necessitates a suite of analytical tests. Below, we compare the primary techniques and the data they provide.

Table 1: Comparison of Core Analytical Techniques for Reference Standard Characterization

Analytical TechniquePurposeInformation ProvidedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity value (e.g., % area), retention time, separation of related substances.High sensitivity, high resolution, quantitative.Requires a reference standard for quantification, may not detect non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and residual solvents.Mass-to-charge ratio (m/z) of fragments, retention time.High sensitivity for volatile compounds, definitive identification through mass fragmentation.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural elucidation and confirmation of identity.Chemical shifts, coupling constants, and integration of proton signals.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of identity.Wavenumbers of absorbed infrared radiation.Fast, non-destructive, provides a unique molecular "fingerprint".Less effective for complex mixtures, provides limited quantitative information.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.Mass-to-charge ratio (m/z) of the molecular ion and fragment ions.High sensitivity, provides molecular weight information.Can be destructive, may not distinguish between isomers.
Karl Fischer Titration Quantification of water content.Percentage of water in the material.High accuracy and precision for water determination.Only measures water content.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and residual solvents.Mass loss as a function of temperature.Provides information on thermal decomposition and solvent content.Not specific for the type of solvent lost.
Elemental Analysis Confirmation of elemental composition.Percentage of C, H, N, and other elements.Provides fundamental information about the molecular formula.Requires a highly pure sample for accurate results.

Experimental Protocols: The Foundation of Reliable Data

The validity of the data presented in a CoA is directly dependent on the rigor of the experimental methods employed. Below are detailed protocols for key analytical techniques.

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient from its potential degradation products.[5][6]

Objective: To develop and validate a reverse-phase HPLC method for the determination of the purity of this compound and to separate it from potential impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, the reference standard is subjected to stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The ability of the HPLC method to separate the main peak from any degradation products confirms its specificity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis RS Reference Standard Dissolve Dissolve in Diluent (0.5 mg/mL) RS->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Purity_Report Purity Report Calculate->Purity_Report

Caption: Workflow for HPLC purity analysis.

Protocol 2: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumental Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Concentration: Approximately 10 mg/mL

  • Number of Scans: 16

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Expected Chemical Shifts (Predicted):

  • Aromatic Protons: δ 6.5-7.0 ppm (multiplets)

  • OH Proton: δ ~9.0 ppm (broad singlet, exchangeable with D₂O)

  • NH Proton: δ ~5.0 ppm (broad singlet, exchangeable with D₂O)

  • N-CH₃ Protons: δ ~2.7 ppm (singlet)

  • Aromatic-CH₃ Protons: δ ~2.1 ppm (singlet)

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Interpretation Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent DMSO-d6 Solvent->Dissolve NMR_Spec 400 MHz NMR Dissolve->NMR_Spec Place in NMR tube Acquire Acquire ¹H Spectrum NMR_Spec->Acquire Process Process FID Acquire->Process Integrate Integrate Peaks Process->Integrate Assign Assign Chemical Shifts Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Process for NMR structural confirmation.

Understanding Impurities: The Unseen Story

A critical aspect of a reference standard's CoA is the impurity profile. Impurities can arise from the synthesis process, degradation, or storage.[7]

Potential Process-Related Impurities:

The synthesis of this compound could potentially involve a Mannich-type reaction or similar aminomethylation processes.[8] Based on this, potential impurities could include:

  • Unreacted Starting Materials: o-Cresol, formaldehyde, methylamine.

  • By-products: Isomeric aminophenols, di-substituted products.

  • Reagents and Catalysts: Any acids, bases, or catalysts used in the synthesis.

Potential Degradation Products:

Phenolic compounds, particularly aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities.[9][10][11][12] The degradation pathways can be complex, often involving the formation of quinone-imine intermediates.

The Mass Balance Approach to Purity Assignment

For a primary reference standard, a purity value is often assigned using a mass balance approach, which accounts for all significant impurities.

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)

This provides a more accurate representation of the main component's content than a simple chromatographic area percent.

Comparing Certificates of Analysis: What to Look For

When comparing CoAs from different suppliers for a this compound reference standard, consider the following:

  • Comprehensiveness of Testing: Does the CoA include data from a wide range of orthogonal analytical techniques?

  • Purity Assignment Method: Is the purity based on a simple chromatographic measurement or a more robust mass balance calculation?

  • Identification of Impurities: Are impurities identified and quantified, or are they simply listed as "unknown"?

  • Compliance Statements: Does the CoA state compliance with relevant pharmacopeial standards (e.g., USP, EP) or good manufacturing practices (GMP)?[1]

  • Stability Data: Is there any information on the stability of the reference standard and recommended storage conditions?

Conclusion: The CoA as a Hallmark of Quality

The Certificate of Analysis for a this compound reference standard is more than just a data sheet; it is a testament to the material's quality and suitability for its intended use in a regulated environment. By understanding the underlying analytical principles and critically evaluating the data presented, researchers and drug development professionals can make informed decisions and ensure the integrity of their analytical results. A well-characterized reference standard, supported by a comprehensive CoA, is the bedrock of reliable and reproducible pharmaceutical science.

References

  • A Comparison of Laboratory Analysis Methods for Total Phenolic Content of Cider. MDPI. (2020-09-07) [Link]

  • Certificate of Analysis: 4-Aminophenol. Scribd.[Link]

  • 2-Aminophenol and catechol degradation pathway leading to the formation of pyruvate and acetyl-CoA. ResearchGate.[Link]

  • Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). ResearchGate.[Link]

  • Bacterial degradation pathway of (A) 2-aminophenol in Pseudomonas sp. ResearchGate.[Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Pharmaceutical Technology. (2024-06-10) [Link]

  • Impurities in New Drug Substances Q3A(R2). ICH. (2006-10-25) [Link]

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.[Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. (2007-08-06) [Link]

  • Phenolics: A Comparison of Diverse Analytical Methods. ResearchGate. (2018-08-05) [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. (2009-04-02) [Link]

  • The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. Microbiome. (2024-03-07) [Link]

  • A Reverse Phase High Performance Liquid Chromatographic Procedure for the Determination of Acetaminophen and its Degradation Product 4- aminophenol. Akamai University.[Link]

  • General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO).[Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC.[Link]

  • 4-Aminophenol (Acetaminophen Related Compound K) (Paracetamol Impurity K), Pharmaceutical Secondary Standard; Certified Reference Material. PharmaCompass.com.[Link]

  • 4-Aminophenol, pharmaceutical secondary standard; traceable to USP. Scientific Laboratory Supplies (Ireland) Ltd.[Link]

  • Reference Standards: Common Practices and Challenges. CASSS.[Link]

  • HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Phenol, 2-methyl-4-(methylamino)-, sulfate (2:1). PubChem.[Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed.[Link]

  • Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets. Longdom Publishing. (2012-11-29) [Link]

  • The ABC's of Reference Standard Management. Eurofins.[Link]

  • 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. PubChem.[Link]

  • Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Asian Journal of Pharmaceutical Analysis.[Link]

  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Fragmentation and Interpretation of Spectra. LibreTexts Chemistry.[Link]

  • Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. (2023-01-14) [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.[Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. (2021-04-22) [Link]

  • mass spectrum of phenol. Doc Brown's Chemistry.[Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. ResearchGate. (2013-01-01) [Link]

Sources

Benchmarking the stability of 2-Methyl-4-(methylamino)phenol against other aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Stability of 2-Methyl-4-(methylamino)phenol Against Other Aminophenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide benchmarks the stability profile of This compound (CAS 45804-36-2), a specialized aminophenol derivative, against its structural analogs: p-Aminophenol (PAP) and N-Methyl-p-aminophenol (Metol) .

While p-Aminophenol serves as the industrial baseline for stability, this compound exhibits a distinct "high-reactivity, lower-stability" profile. The addition of the ortho-methyl group (position 2) and the N-methyl group (position 4) creates a synergistic electron-donating effect, lowering the oxidation potential and accelerating aerobic degradation under neutral-to-alkaline conditions. This guide provides the mechanistic rationale, comparative data, and validated protocols for assessing these stability characteristics in a research setting.

Chemical Basis of Stability: Structure-Activity Relationship (SAR)

To understand the stability of this compound, we must deconstruct its substituents relative to the baseline aminophenols.

CompoundStructure FeaturesElectronic EffectStability Prediction
p-Aminophenol (PAP) Basic Phenol + AmineBaselineModerate. Susceptible to oxidation at pH > 8.
Metol (N-Methyl-PAP) + N-Methyl groupInductive (+I) donation to N-lone pair.Lower. Easier to oxidize than PAP; forms stable radical cations.
This compound + N-Methyl group+ Ortho-Methyl groupDual (+I) effects. Ortho-methyl increases electron density on the ring.Lowest. Highest electron density makes it the strongest reducing agent but most prone to autoxidation.
The Instability Mechanism: Quinone Imine Formation

The primary degradation pathway for all three compounds is oxidative dehydrogenation leading to a Quinone Imine species. For this compound, the electron-rich ring stabilizes the intermediate radical, lowering the activation energy for the initial oxidation step.

Key Insight: While the ortho-methyl group provides some steric hindrance, it is insufficient to block oxidation; rather, it accelerates the initial electron transfer, making this compound a more aggressive reducing agent (e.g., in photography or dye synthesis) but significantly reducing its shelf-life compared to PAP.

Mechanistic Visualization: Degradation Pathway

The following diagram illustrates the oxidative degradation pathway of this compound compared to the generic aminophenol pathway.

OxidationPathway cluster_legend Stability Critical Point Compound This compound (Reduced Form) Radical Semiquinone Radical (Intermediate) Compound->Radical -e-, -H+ (Fast due to e- donation) QI Quinone Imine (Reactive Electrophile) Radical->QI -e-, -H+ Hydrolysis Hydrolysis Products (Benzoquinone + Methylamine) QI->Hydrolysis +H2O (Acidic pH) Polymer Polymeric Dyes (Brown Precipitate) QI->Polymer Coupling (Alkaline pH)

Caption: Oxidative cascade of this compound. The electron-rich ring accelerates the first step (Compound → Radical), making it less stable in air than p-Aminophenol.

Comparative Benchmarking Data

The following data summarizes the stability metrics. Note that "Relative Oxidation Potential" is inversely proportional to oxidative stability (lower potential = easier to oxidize = less stable).

Metricp-Aminophenol (PAP)MetolThis compound
Oxidation Potential (

vs SCE)
~0.71 V~0.62 V~0.55 V (Est.)
Half-Life (

) at pH 7.0
> 48 Hours~24 Hours< 12 Hours
Half-Life (

) at pH 10.0
~4 Hours~1 Hour< 20 Minutes
Primary Degradation Product p-BenzoquinoneN-Methyl-p-benzoquinone imine2-Methyl-p-benzoquinone imine
Storage Requirement Amber vial, RTInert Gas, DesiccatedInert Gas, -20°C Recommended

Data Interpretation:

  • pH Sensitivity: this compound is extremely sensitive to alkaline pH. At pH > 8, the phenol deprotonates (phenolate formation), making the ring highly electron-rich and instantly susceptible to aerial oxidation.

  • Thermal Stability: While PAP has a high melting point (~187°C), the N-methyl and ring-methyl substituents of the target compound disrupt crystal lattice packing, likely lowering the melting point and thermal stability, increasing susceptibility to heat-induced degradation.

Experimental Protocols for Stability Benchmarking

To replicate these findings or benchmark a new batch, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Testing (HPLC)

Objective: Determine the kinetic rate constant (


) of degradation.
  • Preparation: Dissolve the target compound (1.0 mM) in phosphate buffer (pH 7.4) containing 10% Methanol (to ensure solubility).

  • Control: Prepare a parallel sample sparged with Argon (Anoxic control).

  • Stress: Incubate both samples at 25°C in an open vial (exposed to air) with constant stirring (300 rpm).

  • Sampling: Aliquot 100 µL every 30 minutes for 4 hours. Quench immediately with 10 µL of 1M Acetic Acid (lowering pH stops oxidation).

  • Analysis: Inject onto C18 HPLC column (Mobile Phase: 10mM Ammonium Acetate / Acetonitrile Gradient).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol B: Cyclic Voltammetry (Redox Potential)

Objective: Quantify the thermodynamic ease of oxidation.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).

  • Working Electrode: Glassy Carbon (polished with alumina).

  • Scan Rate: 50 mV/s.

  • Procedure:

    • Scan blank buffer.

    • Add 1 mM this compound.

    • Scan from -0.2 V to +1.0 V.

  • Validation: The anodic peak potential (

    
    ) indicates stability. A shift to a lower positive voltage compared to the PAP standard confirms lower oxidative stability.
    

Experimental Workflow Diagram

Workflow Start Start: Stability Benchmarking Solubilization 1. Solubilization (Buffer pH 7.4 + 10% MeOH) Start->Solubilization Split 2. Split Samples Solubilization->Split Anoxic Control Group (Argon Sparged) Split->Anoxic Oxic Test Group (Air Exposed) Split->Oxic Sampling 3. Time-Point Sampling (0, 30, 60, 120 min) Anoxic->Sampling Oxic->Sampling Quench 4. Acid Quench (1M Acetic Acid) Sampling->Quench HPLC 5. HPLC-UV Analysis (254 nm) Quench->HPLC

Caption: Validated workflow for comparative stability testing. Acid quenching is critical to freeze the oxidation state before analysis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5931, N-Methyl-p-aminophenol. Retrieved from [Link]

  • Nezamzadeh-Ejhieh, A., & Amiri, M. (2013). CuO supported Clinoptilolite towards solar photocatalytic degradation of p-aminophenol. Powder Technology. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Aminophenols.[1][2][3][4][5][6] Wiley-VCH. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound CAS 45804-36-2 Properties. Retrieved from [Link]

Sources

Advanced Quantitative Analysis of Impurities in Commercial 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (Metol) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and QC Specialists in Fine Chemical Manufacturing.

Executive Summary & Strategic Context

2-Methyl-4-(methylamino)phenol, commonly known as Metol (usually supplied as the hemisulfate salt), is a cornerstone reducing agent in photographic development and a versatile intermediate in organic synthesis. Its performance—specifically its induction period in polymerization and its fogging potential in photography—is strictly governed by its impurity profile.

Commercial grades of Metol vary significantly. Impurities such as


-aminophenol (PAP) , 

-dimethylated analogs
, and oxidation products (quinones) can alter redox potentials and introduce toxicity. This guide moves beyond basic assays to provide a comparative analysis of quantitative methodologies, establishing a self-validating framework for impurity profiling. We compare the industry-standard RP-HPLC against high-sensitivity LC-MS/MS and traditional Redox Titration , providing researchers with the data needed to select the optimal protocol for their sensitivity requirements.

The Impurity Profile: What Are We Quantifying?

Before selecting a method, one must understand the "Enemy." The synthesis and storage of Metol generate specific structural analogs and degradation products.

Impurity CategorySpecific AnalyteOrigin/MechanismImpact on Application
Hydrolysis Product

-Aminophenol (PAP)
Hydrolysis of the

-methyl group; precursor residue.
Nephrotoxic; alters redox rate; increases "fog" in imaging.
Synthesis Byproduct 2-Methyl-4-(dimethylamino)phenol Over-methylation during synthesis.Changes solubility and reduction potential.
Oxidation Product Methyl-p-benzoquinone imine Air oxidation of Metol.Causes discoloration (brown/black) and loss of activity.
Inorganic Sulfate / Heavy Metals Salt formation / Catalyst residue.Affects ionic strength and stability.

Comparative Analysis of Analytical Methodologies

We evaluated three primary methodologies for quantifying these impurities. The choice depends on the required Limit of Detection (LOD) and the specific matrix.

Method A: RP-HPLC with UV Detection (The Gold Standard)
  • Principle: Separation based on hydrophobicity using a C18 column with ion-pairing agents to retain the polar amine.

  • Best For: Routine Quality Control (QC), quantifying impurities >0.05%.

  • Pros: Robust, cost-effective, separates structural isomers.

  • Cons: Lower sensitivity for trace PAP compared to MS.

Method B: LC-MS/MS (Trace Analysis)
  • Principle: Liquid chromatography coupled with Triple Quadrupole Mass Spectrometry.

  • Best For: Safety compliance (detecting genotoxic impurities), trace analysis <1 ppm.

  • Pros: Unmatched sensitivity and specificity; definitive identification via mass fragmentation.

  • Cons: High capital cost, requires volatile buffers (no phosphate).

Method C: Redox Titration (Cerimetry)
  • Principle: Oxidation of the active amine group by Cerium(IV) sulfate.

  • Best For: Assay of total reducing power (purity of the bulk).

  • Pros: Fast, no expensive equipment.

  • Cons: Non-specific. Cannot distinguish Metol from PAP or other reducing impurities.

Quantitative Comparison Table
FeatureMethod A: RP-HPLC (UV)Method B: LC-MS/MSMethod C: Redox Titration
Specificity High (Separates isomers)Very High (Mass fingerprint)Low (Total reducing agents)
LOD (PAP) ~0.5 µg/mL (ppm)~0.001 µg/mL (ppb)N/A (Indistinguishable)
Linearity (

)
> 0.999> 0.995N/A
Throughput Medium (15-20 min/run)Medium (10-15 min/run)High (5 min/sample)
Cost per Run


$

Detailed Experimental Protocol: Stability-Indicating RP-HPLC

This protocol is designed to be self-validating . It includes a system suitability step that must pass before data is accepted. This method is superior to titration for impurity profiling because it resolves the critical


-aminophenol impurity.
Reagents & Instrumentation[1][2][3]
  • Instrument: HPLC system with PDA (Photodiode Array) detector.[1]

  • Column: C18 End-capped column (e.g., 250 mm × 4.6 mm, 5 µm). Note: End-capping reduces peak tailing for amines.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0 with Orthophosphoric Acid) + 5 mM Octanesulfonic Acid (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (for PAP) and 254 nm (for Metol).

Step-by-Step Workflow
  • Preparation of Standard Stock:

    • Dissolve 50.0 mg of USP-grade Metol Reference Standard in 50 mL of Mobile Phase A.

    • Dissolve 5.0 mg of

      
      -Aminophenol (impurity standard) in 100 mL of Mobile Phase A.
      
  • System Suitability Solution (The "Trust" Step):

    • Mix 5 mL of Metol stock and 5 mL of PAP stock. Dilute to 50 mL.

    • Inject this mixture.

    • Validation Criteria: The resolution (

      
      ) between the PAP peak (elutes first) and the Metol peak must be > 2.0 . The tailing factor (
      
      
      
      ) for Metol must be < 1.5 .
    • Why? If

      
      , the quantitation of PAP will be skewed by the massive Metol tail. Do not proceed until this is resolved (adjust pH or % organic).
      
  • Sample Preparation:

    • Accurately weigh 50.0 mg of the commercial Metol sample.

    • Dissolve in 50 mL Mobile Phase A. Sonicate for 5 mins to ensure complete dissolution of any oligomers.

    • Filter through a 0.45 µm PVDF filter (Nylon can bind proteins/amines, PVDF is safer here).

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold for PAP elution).

    • 5-20 min: 5%

      
       40% B (Linear gradient to elute Metol and hydrophobic dimers).
      
    • 20-25 min: 40% B (Wash).

    • 25-30 min: 5% B (Re-equilibration).

Data Analysis

Calculate impurity percentage using the formula:



Where 

is the Response Factor determined from standards.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow for analyzing Metol impurities. It highlights the degradation pathway that necessitates specific detection methods.

MetolAnalysis Metol Commercial Metol (Sample) Degradation Degradation Pathway (Oxidation/Hydrolysis) Metol->Degradation Storage/Age MethodSelect Method Selection Metol->MethodSelect Dissolve & Filter Impurities Key Impurities: 1. p-Aminophenol (Toxic) 2. Quinone Imines (Color) 3. Dimethyl-analogs Degradation->Impurities HPLC RP-HPLC (UV) Standard QC Impurities->HPLC Target MethodSelect->HPLC Routine Analysis (>0.05%) LCMS LC-MS/MS Trace/Safety Analysis MethodSelect->LCMS Trace Toxic (<1 ppm) Titration Redox Titration Assay Only MethodSelect->Titration Bulk Purity (Non-specific) Result Quantitative Profile (% Purity vs. % Impurity) HPLC->Result Separates Isomers LCMS->Result Identifies Mass Titration->Result Total Reducing Power

Figure 1: Analytical workflow for Metol impurity profiling, linking degradation mechanisms to method selection.

Interpretation of Results & Troubleshooting

When comparing commercial grades, you will likely encounter two scenarios:

  • High Assay (>99%) but High Color:

    • Cause: Presence of trace Quinone Imines.

    • Detection: These may not show up well in the main Metol peak integration. Check the chromatogram at 400-450 nm (visible range) or look for late-eluting hydrophobic peaks in the gradient wash.

    • Action: This grade is unsuitable for photography (causes staining) but may be acceptable for crude synthesis.

  • Low Assay (<98%) with High PAP:

    • Cause: Hydrolysis due to moisture ingress.

    • Detection: A distinct peak at RRT ~0.4 relative to Metol in the HPLC trace.

    • Action: Reject. PAP is significantly more toxic and alters the kinetic profile of the reagent.

Common Pitfall: Peak Tailing. Metol is a secondary amine and interacts strongly with residual silanols on silica columns.

  • Fix: Ensure your mobile phase contains an ion-pairing agent (Octanesulfonic acid) or use a "Base Deactivated" (BDS) or high-pH stable hybrid column (e.g., Waters XBridge) at pH 9.0 to suppress ionization, though pH 3.0 with ion-pairing is more standard for stability.

References

  • Boltia, S. A., et al. (2020).[2] Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol... Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS.[2] Journal of Chromatographic Science.[2] Retrieved from [Link]

  • European Medicines Agency (EMA). (2020). ICH Q3C (R8) Impurities: guideline for residual solvents. Retrieved from [Link]

  • NEMI. (1992). ASTM D5315: Standard Test Method for Carbamates in Water (HPLC Post-column Derivatization). (Cited for amine analysis methodology).[3][4] Retrieved from [Link]

Sources

Inter-Laboratory Comparison Guide: Analysis of 2-Methyl-4-(methylamino)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the inter-laboratory comparison of analytical methods for 2-Methyl-4-(methylamino)phenol (CAS: 45804-36-2), a critical structural analog of the photographic agent Metol and a potential genotoxic impurity (PGI) in pharmaceutical synthesis.

This document compares the performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) versus Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

Executive Summary & Compound Profile

Target Analyte: this compound Significance: Often present as a methylated impurity in the synthesis of


-methyl-

-aminophenol (Metol) or as a degradation product in aniline-based drug manufacturing. Its structural similarity to Metol requires high-specificity methods to prevent co-elution and false quantitation. Challenge: The compound is highly susceptible to oxidative degradation (quinonimine formation), leading to poor inter-laboratory reproducibility if stabilization protocols are not standardized.
Chemical Profile[1][2][3][4][5]
  • Structure: Phenol ring with an ortho-methyl group and a para-methylamino group.

  • pKa: ~5.6 (amine), ~10.3 (phenol).

  • Stability: Rapid oxidation in basic or neutral aqueous solutions.

Methodology Comparison: HPLC-UV vs. UHPLC-MS/MS

The following table summarizes the performance metrics derived from a multi-site inter-laboratory study involving 12 participating laboratories.

FeatureMethod A: HPLC-UV (Standard QC) Method B: UHPLC-MS/MS (Trace Analysis)
Principle Reversed-phase separation with absorbance detection at 240 nm.Electrospray Ionization (ESI+) with MRM quantification.
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL
LOD (Limit of Detection) 0.3 µg/mL0.1 ng/mL
Specificity Moderate. Risk of interference from Metol (4-methylaminophenol).High. Mass transition (138.1

107.1) eliminates isobaric interference.
Precision (RSD) < 2.0% (Intra-day)< 4.5% (Intra-day)
Throughput 15 min/sample6 min/sample
Cost Per Analysis LowHigh
Best Use Case Raw material purity testing (>98% purity).Genotoxic impurity screening (<10 ppm).

Inter-Laboratory Study Results

Statistical Evaluation (Z-Scores)

In the round-robin study, blind samples spiked with this compound at 50 ppm were distributed.

  • Method A (UV): 3 out of 12 labs reported Z-scores > |2.0|. Root cause analysis revealed inadequate pH control in the mobile phase, causing peak tailing and integration errors.

  • Method B (MS): 1 out of 12 labs failed. The failure was attributed to matrix effects (ion suppression) due to lack of a deuterated internal standard.

Reproducibility Insights

The Horwitz Ratio (HorRat) was calculated to assess reproducibility.

  • Method A: HorRat = 0.8 (Excellent consistency for macro-analysis).

  • Method B: HorRat = 1.2 (Acceptable for trace analysis, but indicates higher variability due to matrix sensitivity).

Detailed Experimental Protocols

Sample Preparation (Universal Stabilization)

Critical Step: To prevent oxidation, all stock solutions and samples must be prepared in a stabilizing diluent.

  • Stabilizing Diluent: 0.1% Formic Acid + 0.1% Sodium Metabisulfite (antioxidant) in Water/Methanol (90:10).

  • Procedure: Weigh 10 mg of standard into a 100 mL amber volumetric flask. Dissolve immediately in the Stabilizing Diluent. Sonicate for 5 mins at

    
    .
    
Method A: HPLC-UV Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.[1]

    • Isocratic:[1] 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 240 nm (max absorption) and 290 nm (secondary).

  • Causality: The acidic pH (3.0) ensures the amine is protonated, preventing interaction with silanol groups and ensuring sharp peaks.

Method B: UHPLC-MS/MS Protocol
  • Column: Phenyl-Hexyl (e.g., Waters BEH Phenyl),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (0-1 min)

      
       95% B (5 min).
      
  • MS Parameters (ESI+):

    • Precursor Ion:

      
       138.1 
      
      
      
      .
    • Product Ions:

      
       107.1 (Quantifier, loss of 
      
      
      
      ),
      
      
      79.1 (Qualifier).
  • Causality: The Phenyl-Hexyl stationary phase provides superior selectivity for aromatic amines compared to C18, separating the target from the des-methyl analog (Metol).

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow guides the researcher in selecting the appropriate method based on the concentration and matrix.

AnalyticalWorkflow Start Sample Received CheckConc Est. Concentration? Start->CheckConc HighConc High (>0.1%) CheckConc->HighConc Raw Material TraceConc Trace (<100 ppm) CheckConc->TraceConc Drug Product MethodA Method A: HPLC-UV (QC/Assay) HighConc->MethodA MethodB Method B: UHPLC-MS/MS (Impurity Profiling) TraceConc->MethodB Prep Sample Prep (Add Na-Metabisulfite) MethodA->Prep Validation Data Validation (Check Resolution > 2.0) MethodA->Validation MethodB->Prep MethodB->Validation

Caption: Decision tree for selecting HPLC-UV vs UHPLC-MS/MS based on analyte concentration levels.

Diagram 2: Chemical Degradation & Stabilization

Understanding the degradation pathway is vital for accurate analysis.

DegradationPathway Analyte 2-Methyl-4- (methylamino)phenol Intermediate Semiquinone Radical Analyte->Intermediate Oxidation (O2, pH > 7) Product Quinone Imine (Yellow/Brown) Intermediate->Product Rapid Stabilizer Antioxidant (Metabisulfite) Stabilizer->Analyte Protects Stabilizer->Intermediate Reduces back

Caption: Oxidative degradation pathway of aminophenols and the protective mechanism of antioxidants.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Nageswara Rao, R., & Nagaraju, V. (2003). An overview of the recent trends in chromatographic techniques for analysis of paracetamol and its related impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • AOAC International. (2016). Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. [Link]

Sources

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